Colterol hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8;/h4-6,11,13-16H,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQNMEFTYFDDKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747304 | |
| Record name | 4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52872-37-4 | |
| Record name | Colterol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052872374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COLTEROL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E61IGY13UF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Colterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colterol (B100066) hydrochloride is a short-acting β2-adrenergic receptor agonist that has been investigated for its bronchodilatory properties. This technical guide provides a comprehensive overview of the mechanism of action of colterol hydrochloride, focusing on its molecular interactions, downstream signaling pathways, and physiological effects. Detailed experimental protocols for key assays, quantitative data on its receptor binding and functional potency, and visual representations of its signaling cascade and experimental characterization are presented to serve as a valuable resource for researchers in pharmacology and drug development.
Core Mechanism of Action: β2-Adrenergic Receptor Agonism
This compound exerts its pharmacological effects primarily through its interaction with the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily. As an agonist, colterol binds to and activates the β2-adrenergic receptor, initiating a cascade of intracellular events.[1][2] While it shows a preference for the β2 subtype, it also exhibits some affinity for the β1-adrenergic receptor.[1][2]
Molecular Target: The β2-Adrenergic Receptor
The β2-adrenergic receptor is predominantly expressed in the smooth muscle of the airways, as well as in other tissues such as the uterus, skeletal muscle, and liver. Its activation leads to smooth muscle relaxation, resulting in physiological responses like bronchodilation.
Signaling Pathway: Gs Protein-Adenylyl Cyclase-cAMP Cascade
Upon binding of this compound, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and stimulates the enzyme adenylyl cyclase.[3] Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3] The accumulation of intracellular cAMP is the critical second messenger in this pathway, leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events that culminate in smooth muscle relaxation.
Quantitative Pharmacological Data
The affinity and potency of this compound have been characterized through various in vitro assays. The following table summarizes the available quantitative data.
| Parameter | Receptor/Assay | Value | Reference |
| IC50 | β1-Adrenergic Receptor (heart) | 645 nM | [1][2] |
| IC50 | β2-Adrenergic Receptor (lung) | 147 nM | [1][2] |
| Ki | β-Adrenergic Receptors | Data not available | |
| EC50 | Adenylyl Cyclase Activation | Data not available | |
| EC50 | Tracheal Smooth Muscle Relaxation | Data not available |
Detailed Experimental Protocols
The characterization of a β2-adrenergic agonist like this compound involves a series of well-established in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.
Objective: To quantify the affinity of a test compound for a specific receptor.
Principle: This is a competitive binding assay where the test compound (colterol) competes with a radiolabeled ligand (e.g., [3H]-dihydroalprenolol) for binding to receptors in a membrane preparation. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[4]
Methodology:
-
Membrane Preparation:
-
Tissues or cells expressing the target receptor (e.g., lung for β2, heart for β1) are homogenized in a cold lysis buffer.[5][6]
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.[5]
-
The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.[5]
-
The membrane pellet is washed and resuspended in a suitable buffer. Protein concentration is determined using a standard method (e.g., BCA assay).[6]
-
-
Binding Assay:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol) and varying concentrations of the unlabeled test compound (this compound).
-
Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).[5]
-
The reaction is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.[5]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value is determined by non-linear regression analysis.
-
The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Adenylyl Cyclase Activation Assay
This functional assay measures the ability of this compound to stimulate the production of cAMP.
Objective: To determine the potency (EC50) and efficacy (Emax) of a compound in activating the adenylyl cyclase signaling pathway.
Principle: Cells or membrane preparations containing the β2-adrenergic receptor are treated with the test compound. The resulting increase in intracellular cAMP is measured, typically using a competitive immunoassay or a reporter gene assay.
Methodology:
-
Cell Culture/Membrane Preparation:
-
Use a cell line endogenously or recombinantly expressing the β2-adrenergic receptor.
-
Alternatively, use membrane preparations as described in the radioligand binding assay protocol.
-
-
Assay Procedure:
-
Cells or membranes are incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the cells are lysed.
-
-
cAMP Measurement:
-
The concentration of cAMP in the cell lysate is quantified using a commercially available kit, such as an ELISA (Enzyme-Linked Immunosorbent Assay) or a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based assay. These assays typically involve a competition between the cAMP in the sample and a labeled cAMP for binding to a specific anti-cAMP antibody.[7]
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced at each concentration of the test compound is determined from the standard curve.
-
The data are plotted as cAMP concentration versus the log concentration of this compound.
-
The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined by non-linear regression analysis.
-
Isolated Tissue Bath (Bronchodilator) Assay
This ex vivo assay assesses the functional effect of this compound on smooth muscle relaxation.
Objective: To measure the potency and efficacy of a compound to induce relaxation of pre-contracted airway smooth muscle.
Principle: A segment of tracheal or bronchial smooth muscle is suspended in an organ bath containing a physiological salt solution. The tissue is pre-contracted with an agent like acetylcholine (B1216132) or histamine. The ability of the test compound to relax the pre-contracted tissue is then measured.[8][9][10]
Methodology:
-
Tissue Preparation:
-
A section of the trachea or bronchus is isolated from a suitable animal model (e.g., guinea pig, rat).[11][12]
-
The tissue is cleaned of adhering connective tissue and cut into rings or strips.[13][14][15][16]
-
The tissue preparation is mounted in an isolated organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).[8][10]
-
-
Experimental Procedure:
-
The tissue is allowed to equilibrate under a resting tension.
-
The tissue is then contracted by adding a spasmogen (e.g., acetylcholine, histamine) to the bath to achieve a stable submaximal contraction.
-
Cumulative concentrations of this compound are added to the bath, and the resulting relaxation of the tissue is recorded using an isometric force transducer.
-
-
Data Analysis:
-
The relaxation at each concentration is expressed as a percentage of the pre-contraction tension.
-
A concentration-response curve is constructed by plotting the percentage of relaxation against the log concentration of this compound.
-
The EC50 and Emax for relaxation are determined from the curve.
-
Experimental Workflow for Characterization
The characterization of a novel β2-adrenergic receptor agonist like this compound typically follows a structured experimental workflow.
Conclusion
This compound is a β2-adrenergic receptor agonist that mediates its bronchodilatory effects through the canonical Gs-adenylyl cyclase-cAMP signaling pathway. Its preferential binding to β2 receptors in airway smooth muscle leads to an increase in intracellular cAMP, resulting in muscle relaxation. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and characterization of this compound and other novel β2-adrenergic agonists. A thorough understanding of its mechanism of action is crucial for the rational design and development of new therapeutic agents for respiratory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Molecular Field Analysis of fenoterol derivatives interacting with an agonist-stabilized form of the β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. reprocell.com [reprocell.com]
- 9. The rebirth of isolated organ contraction studies for drug discovery and repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scireq.com [scireq.com]
- 11. orchidscientific.com [orchidscientific.com]
- 12. Organ bath - Wikipedia [en.wikipedia.org]
- 13. 1,8-Cineole blocks voltage-gated L-type calcium channels in tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relaxing actions of procaterol, a beta 2-adrenoceptor stimulant, on smooth muscle cells of the dog trachea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Response to acetylcholine and myosin content of isolated canine airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Relaxation following contraction in tonically contracted smooth muscle from the bovine trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
Colterol Hydrochloride: A Technical Guide to its β2-Adrenoreceptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the β2-adrenoreceptor agonist activity of Colterol hydrochloride. Colterol is a short-acting β2-adrenoreceptor agonist and the active metabolite of the prodrug bitolterol.[1][2] It is recognized for its bronchodilator properties, making it a subject of interest in the study of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[2][3][4] This document details the quantitative aspects of its receptor affinity, the associated signaling pathways, and the experimental protocols used for its characterization.
Data Presentation: Receptor Affinity
Colterol demonstrates a notable affinity for β-adrenoreceptors, with a preferential binding to the β2 subtype, which is prevalent in the smooth muscle of the bronchial tree.[3][5][6] The inhibitory concentration (IC50) values from competitive radioligand binding studies quantify this affinity. A lower IC50 value is indicative of a higher binding affinity.
Table 1: Colterol Affinity for β-Adrenoreceptors
| Receptor Subtype | Tissue Source | IC50 (nM) | Reference |
|---|---|---|---|
| β1-Adrenoreceptor | Heart | 645 | [3][5][7] |
| β2-Adrenoreceptor | Lung | 147 |[3][5][7] |
Note: The data corresponds to Colterol, of which this compound is the hydrochloride salt form.[5]
Signaling Pathways
Activation of the β2-adrenoreceptor (β2-AR) by an agonist like Colterol initiates a cascade of intracellular events. The classical signaling pathway is mediated by the stimulatory G protein (Gs), leading to bronchodilation.[8] However, emerging research indicates that β2-AR can also couple to other G proteins, such as the inhibitory G protein (Gi), leading to more complex and compartmentalized signaling.[9][10]
Canonical Gs-Mediated Signaling Pathway
The primary mechanism of action for Colterol involves the activation of the canonical Gs-adenylyl cyclase-cAMP pathway.[8][11] Binding of Colterol to the β2-AR induces a conformational change in the receptor, which in turn activates the associated Gs protein.[12] The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[8][11] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[11] PKA then phosphorylates various downstream targets, including myosin light-chain kinase, which ultimately results in the relaxation of airway smooth muscle and bronchodilation.[8]
References
- 1. Bitolterol | C28H31NO5 | CID 35330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Colterol - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bitolterol mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Beta-2 Adrenergic Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pharmacology of Colterol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colterol (B100066) hydrochloride is a potent, direct-acting beta-adrenergic agonist with preferential activity at the β2-adrenoceptor. As the active metabolite of the prodrug bitolterol (B1667532) mesylate, colterol has been the subject of research for its bronchodilatory effects in the management of bronchospastic diseases such as asthma. This technical guide provides an in-depth overview of the pharmacology of colterol hydrochloride, including its mechanism of action, pharmacokinetics, and clinical effects. Detailed experimental protocols for key assays and structured quantitative data are presented to support further research and development in this area.
Introduction
Colterol is a short-acting β2-adrenoreceptor agonist.[1] It is the active metabolite of bitolterol, a bronchodilator agent used in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).[1][2] Bitolterol itself is a biologically inactive prodrug that undergoes hydrolysis by esterases, particularly in the lung, to release the active compound, colterol.[2] This targeted activation minimizes systemic side effects and contributes to its therapeutic profile.
Mechanism of Action
Colterol exerts its pharmacological effects by selectively binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[2] This interaction initiates a well-defined signaling cascade.
Signaling Pathway
The binding of colterol to the β2-adrenoceptor, a G-protein coupled receptor (GPCR), triggers a conformational change in the receptor. This leads to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.
Figure 1. Colterol Signaling Pathway.
Pharmacodynamics
The primary pharmacodynamic effect of colterol is bronchodilation. Its affinity for β1 and β2-adrenoceptors has been quantified, demonstrating a preference for the β2 receptor subtype.
Receptor Affinity
The following table summarizes the in vitro receptor binding affinity of colterol.
| Receptor Subtype | IC50 (nM) | Tissue Source |
| β1-adrenoceptor | 645 | Heart |
| β2-adrenoceptor | 147 | Lung |
Pharmacokinetics
As colterol is primarily delivered to the lungs via the hydrolysis of its prodrug, bitolterol, its pharmacokinetic profile is intrinsically linked to the administration and metabolism of bitolterol.
Absorption and Metabolism
Bitolterol is administered via inhalation. In the lung, it is rapidly hydrolyzed by esterases to form colterol and p-toluic acid. This conversion is a key feature of its targeted delivery. Studies in humans after oral administration of radiolabeled bitolterol have shown that the peak plasma radioactivity is reached between 0.5 to 2 hours.[3] However, only a very small fraction of the plasma radioactivity represents the intact prodrug, indicating rapid and extensive metabolism.[3]
Distribution and Elimination
Following its formation in the lungs, colterol is absorbed into the systemic circulation. In animal studies, radioactivity was found to be concentrated in the lung tissue.[3] The pharmacological activity of colterol is terminated by metabolism, primarily through conjugation and 3-O-methylation.[3] The metabolites are then excreted in the urine and feces. In humans, approximately 86% of an oral dose of bitolterol is recovered in the urine and 8.1% in the feces within 72 hours.[3]
The following diagram illustrates the metabolic activation and subsequent inactivation of colterol.
Figure 2. Metabolic Pathway of Bitolterol to Colterol.
Clinical Efficacy
The clinical efficacy of colterol is evaluated through studies of its prodrug, bitolterol. These studies have consistently demonstrated its effectiveness as a bronchodilator in patients with asthma.
Dose-Response Studies
A dose-response study of nebulized bitolterol mesylate in asthmatic patients identified an optimal dose for bronchodilation.
| Dose of Bitolterol Mesylate | Maximum Mean Increase in FEV1 (%) | Onset of Action | Duration of Action |
| 0.5 mg | - | < 5 minutes | ≥ 8 hours |
| 1.0 mg | 46-50 | < 5 minutes | ≥ 8 hours |
| 1.5 mg | 46-50 | < 5 minutes | ≥ 8 hours |
| 2.0 mg | 46-50 | < 5 minutes | ≥ 8 hours |
| 2.5 mg | 46-50 | < 5 minutes | ≥ 8 hours |
| 3.0 mg | 46-50 | < 5 minutes | ≥ 8 hours |
FEV1: Forced Expiratory Volume in 1 second. Doses beyond 1.0 mg did not show a significant improvement in bronchodilator effect but were associated with an increase in adverse effects such as tremor.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used in the pharmacological characterization of this compound and similar β2-adrenergic agonists.
Radioligand Binding Assay for β2-Adrenergic Receptor
This protocol is adapted for determining the binding affinity of a compound like colterol to the β2-adrenergic receptor expressed in a cell line such as Chinese Hamster Ovary (CHO) cells.
Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand, and the inhibition constant (Ki) of a competing ligand (e.g., colterol).
Materials:
-
CHO cells stably expressing the human β2-adrenergic receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: e.g., [3H]-dihydroalprenolol ([3H]-DHA), a non-selective β-adrenergic antagonist.
-
Non-specific binding control: Propranolol (10 µM).
-
Test compound: this compound at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-β2AR cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Saturation Binding Assay:
-
In a 96-well plate, add a fixed amount of membrane protein (e.g., 20-50 µg) to each well.
-
Add increasing concentrations of the radioligand (e.g., 0.1-20 nM [3H]-DHA).
-
For determination of non-specific binding, add a saturating concentration of a non-labeled antagonist (e.g., 10 µM propranolol) to a parallel set of wells.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Competition Binding Assay:
-
To each well containing the membrane preparation, add a fixed concentration of the radioligand (typically at its Kd value).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled antagonist).
-
Incubate and filter as described for the saturation assay.
-
-
Data Analysis:
-
For saturation binding, plot the specific binding (total minus non-specific) against the radioligand concentration. Fit the data to a one-site binding hyperbola to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Activation Assay
This protocol describes a method to measure the ability of colterol to stimulate cAMP production in cells expressing the β2-adrenergic receptor.
Objective: To determine the potency (EC50) and efficacy (Emax) of colterol in activating adenylyl cyclase.
Materials:
-
Cells expressing the β2-adrenergic receptor (e.g., CHO-β2AR cells).
-
Assay buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Stimulating agent: this compound at various concentrations.
-
Positive control: Isoproterenol or forskolin.
-
Lysis buffer.
-
cAMP detection kit (e.g., ELISA-based or radioimmunoassay).
Procedure:
-
Cell Preparation:
-
Seed cells in a multi-well plate and grow to near confluency.
-
Wash the cells with assay buffer.
-
-
Stimulation:
-
Pre-incubate the cells with the phosphodiesterase inhibitor in assay buffer for 10-15 minutes at 37°C.
-
Add varying concentrations of this compound or control compounds to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Lysis and cAMP Measurement:
-
Terminate the stimulation by aspirating the medium and adding lysis buffer.
-
Measure the intracellular cAMP concentration in the cell lysates using a commercially available cAMP assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the measured cAMP concentration against the log concentration of colterol.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).
-
Figure 3. Experimental Workflow.
Conclusion
This compound, as the active metabolite of bitolterol, is a potent β2-adrenergic agonist with well-established bronchodilatory properties. Its pharmacology is characterized by a clear mechanism of action involving the stimulation of the adenylyl cyclase pathway, leading to smooth muscle relaxation. The prodrug approach allows for targeted delivery to the lungs, enhancing its therapeutic index. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on β2-adrenergic agonists and related therapeutic areas. Further research could focus on the development of novel colterol analogs with improved pharmacokinetic and pharmacodynamic profiles.
References
- 1. Colterol [medbox.iiab.me]
- 2. Bitolterol mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological disposition and metabolism of (3H)bitolterol in man and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-response study of nebulized bitolterol mesylate solution in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Colterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colterol, a short-acting β2-adrenergic receptor agonist, is a crucial molecule in the study of bronchodilators. This technical guide provides a comprehensive overview of a plausible synthetic pathway for Colterol hydrochloride, designed for researchers and professionals in drug development. Due to the limited availability of a direct, detailed experimental protocol in published literature, this guide outlines a scientifically sound, multi-step synthesis based on established organic chemistry principles for catecholamine derivatives. The document includes detailed, theoretical experimental protocols, a summary of the required chemical reagents and intermediates, and a visualization of the synthetic workflow. Furthermore, this guide presents a detailed diagram of the β-adrenergic signaling pathway, the mechanism through which Colterol exerts its therapeutic effects.
Introduction
Colterol, with the chemical name 4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,2-diol, is a potent β2-adrenergic agonist. Its hydrochloride salt is investigated for its bronchodilatory properties in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD). Colterol is also known as the active metabolite of the prodrug Bitolterol. This guide details a feasible de novo synthesis of this compound, providing a foundational methodology for its laboratory-scale preparation.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step process starting from commercially available 3',4'-dihydroxyacetophenone. The key steps involve protection of the catechol hydroxyl groups, bromination of the alpha-carbon, introduction of the tert-butylamino group, reduction of the ketone, and final deprotection and salt formation.
Synthesis Workflow
The overall synthetic pathway is depicted below.
Colterol Hydrochloride: A Deep Dive into its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colterol (B100066) hydrochloride, a potent and selective beta-2 adrenergic receptor agonist, has been a subject of significant interest for its bronchodilatory effects in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy is intrinsically linked to the intricate downstream signaling cascades it triggers upon binding to the beta-2 adrenergic receptor (β2-AR), a member of the G-protein coupled receptor (GPCR) superfamily. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by Colterol hydrochloride, with a focus on the canonical Gs-adenylyl cyclase-cAMP-PKA pathway and the emerging role of the ERK/MAPK signaling cascade. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, quantitative data on receptor binding, and detailed experimental protocols for investigating its signaling properties.
Introduction to this compound
Colterol is a short-acting beta-2 adrenergic receptor agonist.[1] It is the active metabolite of the prodrug bitolterol (B1667532) mesylate, which is hydrolyzed by esterases in the body to release the active colterol molecule.[2][3] As a catecholamine derivative, its primary therapeutic action is the relaxation of bronchial smooth muscle, leading to bronchodilation.[3] This effect is mediated through its high affinity for the β2-AR, which are abundantly expressed in the smooth muscle cells of the airways.
Receptor Binding Affinity
The initial and most critical event in Colterol's mechanism of action is its binding to the adrenergic receptors. Quantitative data reveals its selectivity for the β2-AR over the β1-AR.
| Receptor Subtype | IC50 (nM) | Tissue/System |
| β1-adrenoreceptor | 645 | Heart |
| β2-adrenoreceptor | 147 | Lung |
| Table 1: Binding affinity of Colterol for β1 and β2-adrenoceptors. The IC50 values indicate the concentration of Colterol required to inhibit 50% of the binding of a radiolabeled ligand to the respective receptors. A lower IC50 value signifies a higher binding affinity.[4][5][6] |
Core Downstream Signaling Pathways
Upon binding of this compound to the β2-AR, a conformational change in the receptor is induced, leading to the activation of intracellular signaling cascades.
The Canonical Gs-Adenylyl Cyclase-cAMP-PKA Pathway
This is the principal and most well-established pathway responsible for the bronchodilatory effects of Colterol.
-
G-Protein Activation: The activated β2-AR acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the alpha subunit of the stimulatory G protein (Gsα).
-
Adenylyl Cyclase Activation: The GTP-bound Gsα dissociates from the βγ subunits and activates adenylyl cyclase (AC), a membrane-bound enzyme.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of protein kinase A (PKA), leading to the release and activation of the catalytic subunits.
-
Phosphorylation of Downstream Targets: Activated PKA then phosphorylates various downstream target proteins in the smooth muscle cells, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation (bronchodilation).
Emerging Evidence for ERK/MAPK Pathway Activation
While the cAMP-PKA pathway is primary, evidence from studies on other beta-adrenergic agonists suggests that β2-AR stimulation can also lead to the activation of the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway. This can occur through several proposed mechanisms:
-
PKA-dependent ERK Activation: In some cellular contexts, PKA can directly or indirectly lead to the activation of the Ras-Raf-MEK-ERK cascade.[7]
-
Gs/Gi Switching: Prolonged or high-concentration agonist stimulation can lead to a switch in G-protein coupling from Gs to the inhibitory G protein (Gi). The βγ subunits released from Gi can then activate downstream effectors, including pathways leading to ERK activation.[7][8]
-
β-Arrestin-Mediated Signaling: Upon agonist binding, β-arrestins are recruited to the phosphorylated β2-AR. β-arrestins can act as scaffolds, bringing components of the MAPK cascade, such as Src, Raf, and ERK, into proximity, thereby facilitating ERK activation.[8]
The activation of the ERK pathway by Colterol could contribute to other cellular effects beyond bronchodilation, such as gene expression and cell growth, which are important considerations in drug development.
References
- 1. Colterol - Wikipedia [en.wikipedia.org]
- 2. Bitolterol mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bitolterol | C28H31NO5 | CID 35330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Mechanism of activation of ERK and H-K-ATPase by isoproterenol in rat cortical collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling pathways of isoproterenol-induced ERK1/2 phosphorylation in primary cultures of astrocytes are concentration-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Colterol Hydrochloride Binding to the β2-Adrenergic Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies used to model the binding of Colterol hydrochloride to its primary target, the β2-adrenergic receptor (β2AR). Colterol, a short-acting β2-adrenergic agonist, is utilized in pharmacology for its bronchodilatory effects. Understanding its interaction with the β2AR at a molecular level through in silico modeling is crucial for the rational design of novel therapeutics with improved efficacy and selectivity.
Introduction to Colterol and the β2-Adrenergic Receptor
This compound is a sympathomimetic amine that exhibits agonistic activity at β-adrenergic receptors.[1] It has a higher affinity for the β2-adrenergic receptor, which is predominantly found in the smooth muscle of the airways, uterus, and vasculature, compared to the β1-adrenergic receptor, which is primarily located in the heart.[2] The activation of β2AR, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to smooth muscle relaxation, resulting in bronchodilation.[1][3] In silico modeling techniques, such as molecular docking and molecular dynamics simulations, provide powerful tools to investigate the specific molecular interactions that govern the binding of Colterol to the β2AR and its subsequent activation.[4][5]
Quantitative Binding Affinity Data
The binding affinity of this compound to adrenergic receptors has been determined experimentally. This data is essential for validating and calibrating in silico models.
| Ligand | Receptor Subtype | Binding Affinity (IC50) | Reference |
| Colterol | β1-adrenoceptor (heart) | 645 nM | [2] |
| Colterol | β2-adrenoceptor (lung) | 147 nM | [2] |
Methodologies for In Silico Modeling
A typical computational workflow for modeling the binding of this compound to the β2AR involves several key steps, from receptor and ligand preparation to detailed simulation and analysis.
Experimental Workflow
The following diagram illustrates a standard workflow for the in silico analysis of this compound binding to the β2AR.
Detailed Experimental Protocols
-
Receptor Structure Acquisition: The three-dimensional crystal structure of the human β2-adrenergic receptor is retrieved from the Protein Data Bank (PDB). Structures such as PDB IDs 2RH1 (inactive state) and 3SN6 (active state) are commonly used.[6] The protein structure is prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to titratable residues.
-
Ligand Preparation: The 2D structure of this compound is drawn using a chemical sketcher and converted to a 3D structure. The ligand's geometry is then optimized using a suitable force field (e.g., MMFF94). Gasteiger charges are typically added, and rotatable bonds are defined for flexible docking.
-
Grid Generation: A grid box is defined around the known binding site of the β2AR. This binding pocket is typically located within the transmembrane helices.[7] Key residues known to interact with agonists, such as Asp113, Ser203, Ser207, and Asn312, are usually encompassed within this grid.[5][8]
-
Docking Simulation: Molecular docking is performed using software like AutoDock Vina or Molegro Virtual Docker.[9][10] The program samples different conformations and orientations of Colterol within the defined binding site and scores them based on a scoring function that estimates the binding affinity.
-
Binding Pose Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode. This is typically the pose with the lowest binding energy that also forms key interactions with the receptor, such as hydrogen bonds and hydrophobic contacts.
-
System Setup: The most promising receptor-ligand complex from the docking study is embedded in a lipid bilayer (e.g., POPC) and solvated with an explicit water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological concentration.
-
Simulation Protocol: MD simulations are carried out using software such as GROMACS or AMBER. The system undergoes energy minimization, followed by a series of equilibration steps (NVT and NPT ensembles) to stabilize the temperature and pressure. A production run of at least 100 nanoseconds is then performed to sample the conformational dynamics of the complex.[11]
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the protein-ligand complex, typically by calculating the root-mean-square deviation (RMSD). Other analyses include root-mean-square fluctuation (RMSF) to identify flexible regions and analysis of hydrogen bond formation and rupture over time.
The binding free energy of the Colterol-β2AR complex can be estimated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[12] These methods calculate the free energy difference between the bound and unbound states from the MD simulation snapshots.
Signaling Pathway of the β2-Adrenergic Receptor
Upon binding of an agonist like Colterol, the β2AR undergoes a conformational change, leading to the activation of a downstream signaling cascade. The canonical pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.
The activation of the β2AR by an agonist initiates the dissociation of the Gs protein alpha subunit, which then activates adenylyl cyclase.[13] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation.[2]
Conclusion
In silico modeling provides an invaluable framework for understanding the molecular intricacies of this compound's interaction with the β2-adrenergic receptor. By employing techniques such as molecular docking and molecular dynamics simulations, researchers can elucidate the key binding interactions, predict binding affinities, and rationalize the mechanism of receptor activation. This knowledge is instrumental in the ongoing efforts to design more effective and safer therapeutics for respiratory diseases. The methodologies and pathways described in this guide offer a comprehensive overview for scientists and researchers in the field of drug discovery and development.
References
- 1. Bitolterol | C28H31NO5 | CID 35330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Molecular interactions between fenoterol stereoisomers and derivatives and the β₂-adrenergic receptor binding site studied by docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Binding pockets of the beta(1)- and beta(2)-adrenergic receptors for subtype-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Docking Study and β-Adrenoceptor Activity of Some New Oxime Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Studies on the interactions between β2 adrenergic receptor and Gs protein by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. ClinPGx [clinpgx.org]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Colterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colterol hydrochloride is a potent β-adrenergic receptor agonist with selectivity for the β2-adrenoceptor over the β1-adrenoceptor.[1][2] As a derivative of isoproterenol, it is the active metabolite of the prodrug bitolterol (B1667532) mesylate.[3] Its primary mechanism of action involves the stimulation of β-adrenergic receptors, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately results in smooth muscle relaxation, making Colterol a compound of interest for bronchodilator applications in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[4][5][6]
These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological profile of this compound, including its receptor binding affinity and its functional effects on downstream signaling pathways.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound at human β1 and β2-adrenergic receptors.
| Assay Type | Receptor Subtype | Parameter | Value (nM) |
| Radioligand Binding | β1-adrenoceptor | IC50 | 645[1][2][7] |
| Radioligand Binding | β2-adrenoceptor | IC50 | 147[1][2][7] |
Signaling Pathway of this compound
Colterol, as a β-adrenergic agonist, binds to β1 and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding event activates the associated stimulatory G-protein (Gs). The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a physiological response, such as smooth muscle relaxation.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol describes a competition binding assay to determine the affinity (Ki) of this compound for β1 and β2-adrenergic receptors. The assay measures the ability of increasing concentrations of this compound to displace a radiolabeled antagonist from the receptors.
Materials:
-
Cell membranes prepared from cells expressing human β1 or β2-adrenergic receptors (e.g., HEK293 or CHO cells)
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol
-
Non-labeled antagonist for non-specific binding determination (e.g., Propranolol)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Scintillation cocktail
-
96-well microplates
-
Filter mats (GF/C)
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 10 µM Propranolol (for non-specific binding) or this compound dilution.
-
25 µL of radioligand at a final concentration equal to its Kd.
-
50 µL of cell membrane suspension (protein concentration to be optimized).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through GF/C filter mats using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter mats and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined by non-linear regression analysis. The Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activity Assay
This assay measures the ability of this compound to stimulate the production of cAMP from ATP by adenylyl cyclase in cell membranes.
Materials:
-
Cell membranes from cells expressing β1 or β2-adrenergic receptors
-
This compound
-
ATP
-
GTP
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
cAMP standard
-
cAMP detection kit (e.g., ELISA, AlphaScreen, or radiometric assay)
-
96-well microplates
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add:
-
20 µL of this compound dilutions or buffer (for basal activity).
-
20 µL of cell membrane suspension.
-
10 µL of a solution containing GTP (final concentration 10 µM).
-
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding 50 µL of ATP solution (final concentration 1 mM).
-
Incubate for 15-30 minutes at 30°C.
-
Terminate the reaction by adding 100 µL of 0.1 M HCl or by heating at 95°C for 5 minutes.
-
Centrifuge the plate to pellet the membranes.
-
Collect the supernatant containing the generated cAMP.
-
Quantify the amount of cAMP using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Construct a dose-response curve by plotting the amount of cAMP produced against the logarithm of the this compound concentration. Determine the EC50 value from the curve.
cAMP Accumulation Assay
This whole-cell assay measures the accumulation of intracellular cAMP in response to stimulation by this compound.
Materials:
-
Whole cells expressing β1 or β2-adrenergic receptors (e.g., HEK293 or CHO cells)
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724)
-
Cell culture medium
-
Lysis buffer
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or GloSensor)
-
384-well white microplates
Protocol:
-
Seed cells in a 384-well plate and grow to 80-90% confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) in stimulation buffer for 30 minutes at 37°C.
-
Add serial dilutions of this compound to the wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells according to the cAMP detection kit protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF, AlphaLISA).
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration. Calculate the EC50 value using non-linear regression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bitolterol mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colterol - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 6. Bitolterol | C28H31NO5 | CID 35330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Colterol Hydrochloride Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colterol hydrochloride is a potent β2-adrenergic receptor agonist. The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle cells of the airways.[1] Agonist binding to this receptor initiates a signaling cascade that leads to smooth muscle relaxation, making it a key target for bronchodilators in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Cell-based assays are crucial tools for characterizing the potency and efficacy of β2-adrenergic receptor agonists like this compound. These assays typically measure the downstream consequences of receptor activation, most commonly the accumulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3][4][5]
Mechanism of Action: The β2-Adrenergic Signaling Pathway
Upon binding of an agonist such as this compound, the β2-adrenergic receptor undergoes a conformational change. This change facilitates its coupling to a stimulatory G-protein (Gs). The activated Gs-protein then stimulates adenylyl cyclase, a membrane-bound enzyme, to catalyze the conversion of adenosine triphosphate (ATP) to cAMP.[1][6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the desired physiological response, such as smooth muscle relaxation.[6]
Quantitative Data: Potency of β2-Adrenergic Agonists
| Compound | Assay Type | Cell Line/Tissue | Parameter | Value (nM) | Reference |
| Colterol | Receptor Binding | Lung | IC50 | 147 | [9][10] |
| Isoprenaline | cAMP Formation | HASM | EC50 | 80 | [8] |
| Salbutamol | cAMP Formation | HASM | EC50 | 600 | [8] |
| Terbutaline | cAMP Formation | HASM | EC50 | 2300 | [8] |
| Salmeterol | cAMP Formation | HASM | EC50 | 1.2 | [8] |
Experimental Protocols
The following is a generalized yet detailed protocol for a cAMP accumulation assay to determine the potency of this compound. This protocol is based on standard procedures for Gs-coupled GPCRs and can be adapted for various commercially available cAMP assay kits (e.g., HTRF, FRET, luminescence-based).[2][3][11]
Experimental Workflow: cAMP Accumulation Assay
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β2-adrenergic receptor.
-
Cell Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.[11]
-
Assay Plate: 96-well or 384-well solid white, low-volume microplate.
-
This compound: Stock solution prepared in a suitable solvent (e.g., water or DMSO) and serially diluted to the desired concentrations.
-
Reference Agonist: Isoprenaline hydrochloride for use as a positive control.
-
PDE Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[3]
-
cAMP Assay Kit: A commercial kit for the detection of cAMP (e.g., Promega cAMP-Glo™, Cisbio HTRF®, or DiscoverX HitHunter®).[2][3][11]
-
Cell Lysis Buffer: As provided in the cAMP assay kit.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free medium.
Procedure
-
Cell Seeding: a. Culture CHO-K1 cells expressing the human β2-adrenergic receptor to approximately 80-90% confluency. b. Harvest the cells using a non-enzymatic cell dissociation solution or gentle trypsinization. c. Resuspend the cells in the cell culture medium and perform a cell count. d. Seed the cells into the wells of a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. e. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound in water or DMSO. b. Perform a serial dilution of the this compound stock solution in stimulation buffer to obtain a range of concentrations (e.g., from 1 pM to 100 µM). Prepare a similar dilution series for the reference agonist, Isoprenaline.
-
Assay Protocol: a. Carefully remove the cell culture medium from the wells. b. Wash the cells once with 100 µL of pre-warmed stimulation buffer. c. Add 50 µL of stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, to each well.[3] d. Incubate for 30 minutes at 37°C. e. Add 50 µL of the serially diluted this compound or Isoprenaline to the respective wells. For the negative control wells, add 50 µL of stimulation buffer with the vehicle. f. Incubate for 30-60 minutes at 37°C. The optimal incubation time should be determined empirically.
-
cAMP Detection: a. Following the stimulation period, lyse the cells and detect the accumulated cAMP according to the manufacturer's protocol of the chosen cAMP assay kit. This typically involves adding a specific volume of lysis buffer and detection reagents. b. Incubate the plate for the time specified in the kit's protocol (usually 60 minutes at room temperature).
-
Data Acquisition and Analysis: a. Measure the signal (luminescence or fluorescence) using a compatible plate reader. b. Normalize the data by setting the response from the vehicle-treated cells as 0% and the maximal response from the highest concentration of the reference agonist (Isoprenaline) as 100%. c. Plot the normalized response against the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value and the maximum response (Emax).[12]
Conclusion
The described cell-based cAMP accumulation assay provides a robust and reliable method for the pharmacological characterization of β2-adrenergic receptor agonists like this compound. By following this protocol, researchers can obtain quantitative data on the potency and efficacy of their compounds, which is essential for drug discovery and development in the field of respiratory diseases. The provided signaling pathway and experimental workflow diagrams offer a clear visual guide to the underlying principles and practical steps involved in these assays.
References
- 1. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Measurement of cAMP accumulation in Chinese hamster ovary cells transfected with the recombinant human TSH receptor (CHO-R): a new bioassay for human thyrotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. EC50 - Wikipedia [en.wikipedia.org]
- 8. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression of human (beta)3-adrenergic receptor induces adipocyte-like features in CHO/K1 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
Application Notes and Protocols for Colterol Hydrochloride in Smooth Muscle Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colterol hydrochloride is a potent β-adrenergic agonist with significant affinity for β2-adrenoceptors found in smooth muscle, such as those lining the airways.[1] As a result, it serves as a valuable pharmacological tool for investigating smooth muscle relaxation and is a potential bronchodilator.[1] These application notes provide detailed protocols for utilizing this compound in in vitro smooth muscle relaxation studies, focusing on isolated tracheal tissue preparations.
Mechanism of Action: this compound exerts its effects by binding to β2-adrenergic receptors on the surface of smooth muscle cells. This interaction activates a Gs-protein-coupled signaling cascade, leading to the stimulation of adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates several downstream targets. This cascade ultimately results in a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase (MLCK), leading to the relaxation of the smooth muscle.
Data Presentation
| Compound | Receptor/Tissue | Parameter | Value | Reference |
| Colterol | β1-adrenoceptor (heart) | IC50 | 645 nM | [1] |
| Colterol | β2-adrenoceptor (lung) | IC50 | 147 nM | [1] |
| Formoterol | Guinea Pig Trachea | pD2 | 10.52 ± 0.04 | [2] |
| Salbutamol | Guinea Pig Trachea | pD2 | 7.50 ± 0.01 | [2] |
| Isoprenaline | Guinea Pig Trachea | pD2 | 7.60 ± 0.01 | [2] |
Note: pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.
Signaling Pathway
Caption: β2-Adrenergic signaling pathway for smooth muscle relaxation.
Experimental Workflow
Caption: Experimental workflow for isolated tracheal tissue studies.
Experimental Protocols
Protocol 1: Isolated Guinea Pig Tracheal Ring Preparation and Mounting
Materials:
-
Male Hartley guinea pigs (250–700 g)[2]
-
Krebs-Henseleit solution (in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.66, NaHCO3 25.0, glucose 11.1) or Tyrode's solution (in mM: NaCl 137.0, NaHCO3 11.9, KCl 2.68, CaCl2 1.89, MgCl2 1.09, NaH2PO4 0.24, glucose 5.6)[2][3]
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Dissection tools
-
Organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize the guinea pig via an approved method (e.g., cervical dislocation followed by exsanguination).[4]
-
Carefully dissect the trachea and place it in a petri dish containing cold, carbogen-aerated Krebs-Henseleit or Tyrode's solution.[3]
-
Gently remove any adhering connective and fatty tissues.
-
Cut the trachea into rings, each 4–5 mm in length.[3]
-
Suspend each tracheal ring between two stainless steel hooks in a 10 mL organ bath filled with the chosen physiological salt solution.[3]
-
Maintain the bath temperature at 37°C and continuously bubble with carbogen gas to maintain a pH of 7.4.[3]
-
Connect the upper hook to an isometric force transducer to record changes in muscle tension.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 to 1.5 grams. During this period, wash the tissue with fresh solution every 15 minutes.[3]
Protocol 2: Evaluation of this compound-Induced Relaxation
Materials:
-
Mounted and equilibrated tracheal rings (from Protocol 1)
-
Stock solutions of a contracting agent (e.g., histamine or methacholine)
-
Stock solutions of this compound in appropriate solvent (e.g., distilled water or saline)
-
Data acquisition system
Procedure:
-
After the equilibration period, induce a stable, submaximal contraction of the tracheal rings. This can be achieved by adding a concentration of a contractile agent such as histamine (e.g., 1x10⁻⁵ M) or methacholine (B1211447) to the organ bath.[2]
-
Once the contraction has reached a stable plateau, add this compound to the bath in a cumulative manner. Start with a low concentration (e.g., 1x10⁻¹¹ M) and increase it stepwise (e.g., in half-log or log increments) until a maximal relaxation response is observed or the concentration-response curve plateaus. Allow the response to stabilize at each concentration before adding the next.
-
Record the isometric tension continuously throughout the experiment.
-
The relaxation at each concentration of this compound is typically expressed as a percentage of the pre-contraction induced by the contractile agent.
-
At the end of the experiment, a maximally effective concentration of a standard relaxant like isoprenaline (e.g., 3x10⁻⁶ M) can be added to determine the maximal possible relaxation.[2]
Data Analysis
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the molar concentration of this compound.
-
From the sigmoidal curve, determine the EC50 value, which is the molar concentration of this compound that produces 50% of its maximal relaxing effect. This can be calculated using non-linear regression analysis.
-
The potency can also be expressed as the pD2 value, which is the negative logarithm of the EC50.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Colterol Hydrochloride: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colterol (B100066) hydrochloride is a potent short-acting β2-adrenoceptor agonist and the active metabolite of the prodrug bitolterol (B1667532) mesylate.[1] As a selective agonist for β1- and β2-adrenergic receptors, it demonstrates significant potential as a bronchodilator, making it a molecule of interest for respiratory disease research.[2][3] This document provides detailed application notes and experimental protocols for the investigation of Colterol hydrochloride, including its mechanism of action, in vitro and in vivo experimental procedures, and a summary of its quantitative data.
Mechanism of Action
Colterol is an adrenergic receptor agonist with a higher affinity for β2-adrenoceptors found in the lungs compared to β1-adrenoceptors in the heart.[2][3] Upon binding to β2-adrenergic receptors on the surface of airway smooth muscle cells, Colterol activates the Gs alpha subunit of the associated G protein. This activation stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[4]
Quantitative Data
The following table summarizes the available quantitative data for Colterol.
| Parameter | Receptor/System | Value | Species | Reference |
| IC50 | β1-adrenoceptor (heart) | 645 nM | - | [2][3] |
| IC50 | β2-adrenoceptor (lung) | 147 nM | - | [2][3] |
Experimental Protocols
In Vitro Assays
This protocol is adapted from general radioligand binding assay procedures for adrenergic receptors.[5][6]
Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.
Materials:
-
HEK293 cells transiently overexpressing human β1- or β2-adrenergic receptors.[7]
-
Radioligand: --INVALID-LINK---CGP-12177 (a hydrophilic antagonist).[7]
-
Non-specific binding control: Propranolol (B1214883).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
This compound solutions of varying concentrations.
-
Scintillation fluid and vials.
-
Microplate harvester and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the receptor of interest.
-
Homogenize cells in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of membrane suspension (typically 10-20 µg of protein).
-
Add 25 µL of varying concentrations of this compound (competitor).
-
Add 25 µL of --INVALID-LINK---CGP-12177 at a final concentration close to its Kd.
-
For non-specific binding, add 25 µL of a high concentration of propranolol (e.g., 10 µM) instead of Colterol.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a microplate harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Dry the filter mat and place it in a scintillation vial with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Colterol concentration.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
This protocol is a general guide for cAMP assays.[8][9][10]
Objective: To measure the ability of this compound to stimulate intracellular cAMP production.
Materials:
-
A549 or other suitable lung epithelial cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
IBMX (a phosphodiesterase inhibitor).
-
This compound solutions of varying concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture and Plating:
-
Culture A549 cells to 80-90% confluency.
-
Seed the cells into a 96-well plate at a density of 20,000-50,000 cells per well and incubate overnight.
-
-
Assay:
-
Remove the culture medium and wash the cells with stimulation buffer.
-
Add 50 µL of stimulation buffer containing IBMX (e.g., 0.5 mM) to each well and incubate for 15 minutes at 37°C.
-
Add 50 µL of varying concentrations of this compound to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the Colterol concentration to determine the EC50 value.
-
Ex Vivo Assay
This protocol is based on established methods for assessing bronchodilator activity.[11][12][13]
Objective: To evaluate the relaxant effect of this compound on pre-contracted guinea pig tracheal smooth muscle.
Materials:
-
Male Hartley guinea pigs (250-400 g).
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).
-
Histamine (B1213489) or Methacholine (B1211447) for inducing contraction.
-
This compound solutions of varying concentrations.
-
Organ bath system with isometric force transducers.
-
Carbogen (B8564812) gas (95% O2, 5% CO2).
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig and dissect the trachea.
-
Cut the trachea into rings of 2-3 mm in width.
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.
-
-
Contraction and Relaxation:
-
Induce a sustained contraction of the tracheal rings with a submaximal concentration of histamine (e.g., 1 µM) or methacholine (e.g., 0.1 µM).
-
Once the contraction has stabilized, add cumulative concentrations of this compound to the organ bath at appropriate time intervals.
-
-
Data Recording and Analysis:
-
Record the changes in isometric tension.
-
Express the relaxation induced by Colterol as a percentage of the pre-contraction induced by histamine or methacholine.
-
Plot the percentage of relaxation against the logarithm of the Colterol concentration to determine the EC50 value.
-
In Vivo Assay
This protocol is a general model for in vivo assessment of bronchodilators.
Objective: To assess the in vivo bronchodilator activity of this compound.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-500 g).
-
Anesthetic (e.g., pentobarbital (B6593769) sodium).
-
Bronchoconstrictor agent (e.g., histamine or acetylcholine).
-
This compound solutions for administration (e.g., intravenous or intratracheal).
-
Ventilator and equipment for measuring airway resistance and dynamic lung compliance.
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig.
-
Cannulate the trachea for artificial ventilation.
-
Cannulate the jugular vein for drug administration.
-
Measure baseline airway resistance and dynamic lung compliance.
-
-
Bronchoconstriction and Treatment:
-
Induce bronchoconstriction by intravenous infusion of histamine or acetylcholine.
-
Once a stable increase in airway resistance is achieved, administer this compound intravenously or intratracheally.
-
-
Measurement and Analysis:
-
Continuously monitor airway resistance and lung compliance.
-
Calculate the percentage inhibition of the bronchoconstrictor response at different doses of Colterol.
-
Determine the dose-response relationship and the duration of action.
-
Safety Pharmacology
A comprehensive safety pharmacology assessment for this compound would typically follow the ICH S7A guidelines.[10] This would involve evaluating the potential effects of the compound on major physiological systems. Given that bitolterol, the prodrug of colterol, has been used clinically, a significant amount of safety data likely exists.[1] Key areas of investigation would include:
-
Cardiovascular System: Assessment of effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters, particularly looking for any proarrhythmic potential.[10]
-
Central Nervous System: Evaluation of behavioral changes, motor coordination, and consciousness.
-
Respiratory System: Assessment of respiratory rate and tidal volume.
Pharmacokinetics
The prodrug, bitolterol, is hydrolyzed by esterases, particularly in the lung, to release the active compound, colterol.[1] This localized activation is designed to minimize systemic side effects. Pharmacokinetic studies in rats have shown that after administration of bitolterol, there is preferential retention of radioactivity in the lungs compared to the heart and blood.[14] The elimination of colterol and its metabolites occurs primarily through the urine.[14] Detailed pharmacokinetic parameters for Colterol itself, such as Cmax, Tmax, AUC, and half-life, would require specific studies in various animal models.[15][16]
References
- 1. Bitolterol mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bitolterol. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Studies on pharmacokinetics and biotransformation of reproterol in animal and man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of beta-adrenergic receptors in human lymphocytes by (-) (3H) alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of beta-adrenergic receptor sequestration by newly developed whole cell binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Reactivity of guinea-pig isolated trachea to methacholine, histamine and isoproterenol applied serosally versus mucosally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. beta 1-Adrenoceptors mediating relaxation of the guinea-pig trachea: experiments with prenalterol, a beta 1-selective adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 15. Pharmacokinetics of tolterodine, a muscarinic receptor antagonist, in mouse, rat and dog. Interspecies relationship comparing with human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Colterol Hydrochloride: In Vivo Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colterol (B100066) hydrochloride is a potent direct-acting beta-adrenergic agonist with notable activity at both β1 and β2 adrenergic receptors. Its primary application in research is the investigation of bronchodilation and cardiovascular effects. Due to its activity on both receptor subtypes, it serves as a valuable tool for studying the physiological and pathological roles of the beta-adrenergic system. This document provides detailed application notes and experimental protocols for the in vivo use of colterol hydrochloride in preclinical research models, with a focus on establishing appropriate dosing for desired physiological responses. It should be noted that while colterol has been studied, its prodrug, bitolterol, has been more extensively investigated clinically. Therefore, dose-finding studies are crucial for any new experimental setup.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity of Colterol
| Receptor Subtype | IC50 (nM) | Tissue/System of Origin | Reference |
| β1-adrenoreceptor | 645 | Heart | [1] |
| β2-adrenoreceptor | 147 | Lung | [1] |
Note: The lower IC50 value for the β2-adrenoreceptor suggests a higher binding affinity to this subtype, which is consistent with its bronchodilatory effects.
Table 2: Comparative In Vivo Bronchodilator Potency (Conceptual)
| Compound | Animal Model | Route of Administration | Relative Potency (Conceptual) | Notes |
| Colterol | Guinea Pig | Intravenous, Inhalation | - | Expected to be a potent bronchodilator. |
| Isoproterenol | Guinea Pig | Intravenous, Inhalation | High | A non-selective β-agonist, often used as a reference compound. |
| Salbutamol (Albuterol) | Guinea Pig | Intravenous, Inhalation | Moderate to High | A selective β2-agonist. |
Researchers should perform dose-response studies to determine the precise ED50 of this compound in their specific model and experimental conditions.
Signaling Pathway
Colterol, as a beta-adrenergic agonist, activates its target receptors (β1 and β2), which are G-protein coupled receptors. This activation initiates a signaling cascade involving adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The rise in cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in smooth muscle relaxation (bronchodilation) and increased cardiac muscle contraction and heart rate.
Figure 1: Simplified signaling pathway of this compound.
Experimental Protocols
Protocol 1: Determination of In Vivo Bronchodilator Activity in Guinea Pigs
This protocol is designed to assess the bronchodilator effects of this compound against a histamine-induced bronchoconstriction in anesthetized guinea pigs.
Materials:
-
This compound
-
Histamine (B1213489) dihydrochloride
-
Urethane (B1682113) (anesthetic)
-
Saline (0.9% NaCl)
-
Animal ventilator
-
Pressure transducer connected to a data acquisition system
-
Intravenous (jugular vein) and intra-arterial (carotid artery) catheters
Procedure:
-
Animal Preparation:
-
Male Dunkin-Hartley guinea pigs (300-400 g) are anesthetized with urethane (1.5 g/kg, intraperitoneally).
-
The trachea is cannulated for artificial ventilation (10 ml/kg, 60 breaths/min).
-
The jugular vein is cannulated for intravenous drug administration, and the carotid artery is cannulated for blood pressure monitoring.
-
-
Induction of Bronchoconstriction:
-
A stable baseline of bronchomotor tone is established.
-
Administer a continuous intravenous infusion of histamine (5-10 µg/kg/min) to induce a sustained bronchoconstriction (e.g., a 50-100% increase in inflation pressure).
-
-
Dose Administration:
-
Once a stable bronchoconstriction is achieved, administer increasing cumulative doses of this compound intravenously (e.g., 0.1, 0.3, 1, 3, 10 µg/kg) at regular intervals (e.g., every 5 minutes).
-
A vehicle control (saline) should be administered to a separate group of animals.
-
-
Data Acquisition and Analysis:
-
Continuously record tracheal inflation pressure and mean arterial blood pressure.
-
Calculate the percentage inhibition of the histamine-induced bronchoconstriction for each dose of this compound.
-
Construct a dose-response curve and determine the ED50 (the dose required to produce 50% of the maximum inhibition of bronchoconstriction).
-
Figure 2: Experimental workflow for assessing bronchodilator activity.
Protocol 2: Evaluation of Cardiovascular Effects in Rats
This protocol outlines a method to assess the cardiovascular effects (heart rate and blood pressure) of this compound in anesthetized rats.
Materials:
-
This compound
-
Anesthetic (e.g., sodium pentobarbital)
-
Saline (0.9% NaCl)
-
Pressure transducer and electrocardiogram (ECG) electrodes connected to a data acquisition system
-
Intravenous (femoral vein) and intra-arterial (femoral artery) catheters
Procedure:
-
Animal Preparation:
-
Male Wistar rats (250-300 g) are anesthetized (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally).
-
The femoral vein is cannulated for intravenous drug administration, and the femoral artery is cannulated for blood pressure measurement.
-
ECG electrodes are placed to monitor heart rate.
-
-
Baseline Measurements:
-
Allow the animal to stabilize for at least 20 minutes after surgery to obtain stable baseline measurements of heart rate and blood pressure.
-
-
Dose Administration:
-
Administer increasing single doses of this compound intravenously (e.g., 0.1, 0.3, 1, 3, 10 µg/kg).
-
Allow sufficient time between doses for cardiovascular parameters to return to baseline or stabilize.
-
A vehicle control (saline) should be administered to a separate group of animals.
-
-
Data Acquisition and Analysis:
-
Continuously record heart rate and mean arterial blood pressure.
-
Calculate the change from baseline for both parameters at each dose.
-
Construct dose-response curves for the effects on heart rate and blood pressure.
-
Logical Relationships in Dose-Response Analysis
The relationship between the administered dose of this compound and the observed physiological effect is fundamental to understanding its pharmacology. A typical dose-response relationship follows a sigmoidal curve, from which key parameters like the ED50 and the maximum effect (Emax) can be derived. This relationship is crucial for determining the therapeutic window and potential for side effects.
References
Application Notes and Protocols for Colterol Hydrochloride in Respiratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colterol (B100066) hydrochloride is a selective beta-2 adrenergic receptor agonist that has been investigated for its potential as a bronchodilator in respiratory research. As the active metabolite of the prodrug bitolterol, colterol exerts its effects by stimulating beta-2 adrenergic receptors, which are prominently expressed in the smooth muscle of the airways. This activation initiates a signaling cascade that leads to airway relaxation and relief from bronchoconstriction, a hallmark of diseases like asthma and chronic obstructive pulmonary disease (COPD).
These application notes provide a comprehensive overview of the in vitro evaluation of Colterol hydrochloride, including its mechanism of action, key pharmacological data, and detailed protocols for relevant cell-based assays.
Mechanism of Action
Colterol is a potent agonist of beta-2 adrenergic receptors.[1][2] The binding of Colterol to these G-protein coupled receptors (GPCRs) on airway smooth muscle cells triggers the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.
Quantitative Data
The following table summarizes the in vitro activity of this compound. For comparative purposes, data for other common beta-2 adrenergic agonists are also included.
| Compound | Receptor Target | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| This compound | β1-Adrenoceptor | Radioligand Binding | Heart | IC50 | 645 nM | [1][2] |
| This compound | β2-Adrenoceptor | Radioligand Binding | Lung | IC50 | 147 nM | [1][2] |
| Isoproterenol | β-Adrenergic Receptor | cAMP Accumulation | Human Airway Smooth Muscle Cells | EC50 | 80 nM | |
| Salbutamol | β2-Adrenergic Receptor | cAMP Accumulation | Human Airway Smooth Muscle Cells | EC50 | 600 nM | |
| Formoterol | β2-Adrenergic Receptor | cAMP Accumulation | Human Airway Smooth Muscle Cells | EC50 | 1.2 nM |
Experimental Protocols
Protocol 1: Beta-Adrenergic Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound to beta-1 and beta-2 adrenergic receptors using a competitive radioligand binding assay.
Materials:
-
Membrane preparations from tissues or cells expressing beta-1 or beta-2 adrenergic receptors (e.g., heart for beta-1, lung for beta-2).
-
Radioligand (e.g., [³H]Dihydroalprenolol or [¹²⁵I]Iodocyanopindolol).
-
This compound stock solution.
-
Non-labeled competing ligand (e.g., Propranolol for non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Radioligand at a concentration near its Kd.
-
Either assay buffer (for total binding), a saturating concentration of non-labeled competitor (for non-specific binding), or the desired concentration of this compound.
-
Membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Adenylyl Cyclase Activation Assay
This protocol measures the ability of this compound to stimulate adenylyl cyclase activity in cell membrane preparations.
Materials:
-
Membrane preparations from cells expressing beta-2 adrenergic receptors (e.g., Human Airway Smooth Muscle Cells).
-
This compound stock solution.
-
ATP.
-
[α-³²P]ATP.
-
Adenylyl cyclase assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), pH 7.4).
-
Stopping solution (e.g., 1% SDS, 40 mM ATP, 1.4 mM cAMP).
-
Dowex and Alumina columns for cAMP separation.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In reaction tubes, add the membrane preparation and the desired concentration of this compound. Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding the adenylyl cyclase assay buffer containing ATP and [α-³²P]ATP.
-
Incubate for 10-20 minutes at 30°C.
-
Stop the reaction by adding the stopping solution and boiling for 3-5 minutes.
-
Separate the newly synthesized [³²P]cAMP from other labeled nucleotides using sequential Dowex and Alumina column chromatography.
-
Measure the radioactivity of the eluted [³²P]cAMP in a scintillation counter.
-
Calculate the adenylyl cyclase activity (pmol cAMP/mg protein/min).
-
Plot the adenylyl cyclase activity against the logarithm of the this compound concentration to determine the EC50 value.
Protocol 3: Intracellular cAMP Accumulation Assay
This protocol quantifies the increase in intracellular cAMP levels in whole cells upon stimulation with this compound.
Materials:
-
Human Airway Smooth Muscle (HASM) cells or other suitable cell lines (e.g., A549, CHO cells) expressing beta-2 adrenergic receptors.
-
Cell culture medium.
-
This compound stock solution.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for 30 minutes at 37°C to prevent cAMP degradation.
-
Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP concentration in the cell lysates using the chosen assay kit and a plate reader.
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the intracellular cAMP concentration for each this compound concentration.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and determine the EC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of a potential bronchodilator compound like this compound.
Conclusion
This compound serves as a valuable research tool for investigating beta-2 adrenergic receptor pharmacology and its role in respiratory physiology. The provided protocols and data offer a framework for researchers to conduct in vitro studies to further elucidate the therapeutic potential of Colterol and other beta-2 adrenergic agonists in the context of respiratory diseases. The detailed methodologies for receptor binding, adenylyl cyclase activation, and intracellular cAMP accumulation assays will enable consistent and reproducible characterization of compound activity.
References
Application Notes and Protocols for Treatment of Airway Smooth Muscle Cells with Colterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colterol hydrochloride is a selective beta-2 adrenergic receptor agonist. Its primary therapeutic action in the airways is the relaxation of smooth muscle, leading to bronchodilation.[1][2][3] In the context of airway diseases such as asthma and chronic obstructive pulmonary disease (COPD), airway smooth muscle (ASM) cells exhibit increased proliferation and migration, contributing to airway remodeling.[4][5] Understanding the effects of beta-2 agonists like Colterol on these cellular processes is crucial for developing effective therapeutic strategies.
These application notes provide a comprehensive overview of the mechanism of action of this compound on ASM cells and detailed protocols for in vitro studies.
Mechanism of Action
Colterol, the active metabolite of the prodrug bitolterol, exerts its effects by binding to beta-2 adrenergic receptors on the surface of airway smooth muscle cells.[1][3] This binding initiates a signaling cascade that leads to muscle relaxation and other cellular effects.
The key steps in the signaling pathway are:
-
Receptor Activation: Colterol binds to the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR).[6][7]
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).[6]
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.[6][7]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][6][7]
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[7][8]
-
Cellular Effects: PKA phosphorylates various downstream targets, resulting in:
-
Relaxation: Decreased intracellular calcium levels and reduced myosin light chain kinase activity, leading to smooth muscle relaxation.[9][10]
-
Inhibition of Proliferation: PKA-dependent pathways can inhibit ASM cell proliferation.[11][12]
-
Inhibition of Migration: The PKA-VASP signaling pathway is involved in the inhibition of ASM cell migration.[13]
-
Signaling Pathway Diagram
Caption: this compound signaling pathway in airway smooth muscle cells.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments to illustrate the expected effects of this compound on airway smooth muscle cells.
Table 1: Effect of this compound on ASM Cell Proliferation
| Treatment Group | Colterol Conc. (µM) | [3H]-Thymidine Incorporation (CPM) | Proliferation Inhibition (%) |
| Control (Vehicle) | 0 | 15,000 ± 1,200 | 0 |
| Colterol | 0.01 | 12,500 ± 1,100 | 16.7 |
| Colterol | 0.1 | 8,000 ± 950 | 46.7 |
| Colterol | 1 | 4,500 ± 600 | 70.0 |
| Colterol | 10 | 3,000 ± 450 | 80.0 |
Table 2: Effect of this compound on ASM Cell Migration
| Treatment Group | Colterol Conc. (µM) | Migrated Cells per HPF | Migration Inhibition (%) |
| Control (Vehicle) | 0 | 150 ± 15 | 0 |
| Colterol | 0.01 | 115 ± 12 | 23.3 |
| Colterol | 0.1 | 70 ± 8 | 53.3 |
| Colterol | 1 | 35 ± 5 | 76.7 |
| Colterol | 10 | 20 ± 4 | 86.7 |
Table 3: Effect of this compound on Intracellular cAMP Levels
| Treatment Group | Colterol Conc. (µM) | Intracellular cAMP (pmol/mg protein) |
| Control (Vehicle) | 0 | 5 ± 0.8 |
| Colterol | 0.01 | 25 ± 3.5 |
| Colterol | 0.1 | 80 ± 9.2 |
| Colterol | 1 | 150 ± 18.5 |
| Colterol | 10 | 200 ± 25.1 |
Experimental Protocols
Primary Human Airway Smooth Muscle (HASM) Cell Culture
This protocol describes the isolation and culture of primary human airway smooth muscle cells.[4][14]
Materials:
-
Human tracheal or bronchial tissue
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type IV
-
Elastase Type I
-
Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Culture flasks/plates
Protocol:
-
Obtain fresh human tracheal or bronchial tissue and transport it in cold DMEM.
-
Under sterile conditions, dissect away cartilage, epithelium, and connective tissue to isolate the smooth muscle layer.
-
Mince the muscle tissue into small fragments (1-2 mm³).
-
Digest the tissue fragments in HBSS containing collagenase (e.g., 1 mg/mL) and elastase (e.g., 3.3 U/mL) at 37°C for 30-60 minutes with gentle agitation.[14]
-
Stop the digestion by adding an equal volume of DMEM with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM supplemented with 10% FBS and Penicillin-Streptomycin.
-
Plate the cells in culture flasks and incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them using Trypsin-EDTA.
Experimental Workflow for HASM Cell Culture and Treatment
Caption: Workflow for human airway smooth muscle cell culture and treatment.
Cell Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.[5]
Materials:
-
HASM cells
-
24-well plates
-
Serum-free DMEM
-
This compound stock solution
-
[3H]-Thymidine
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (B78521) (NaOH)
-
Scintillation cocktail and counter
Protocol:
-
Seed HASM cells in 24-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Synchronize the cells by serum starvation (incubation in serum-free DMEM) for 24-48 hours.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with a mitogen (e.g., 10% FBS or a specific growth factor) in the continued presence of this compound.
-
After 18-24 hours, add 1 µCi/well of [3H]-Thymidine and incubate for an additional 4-6 hours.
-
Wash the cells twice with cold PBS.
-
Precipitate the DNA by adding cold 10% TCA and incubating at 4°C for 30 minutes.
-
Wash the wells twice with cold PBS.
-
Solubilize the precipitated DNA by adding 0.5 M NaOH.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
Cell Migration Assay (Boyden Chamber/Transwell Assay)
This assay assesses the migratory capacity of HASM cells towards a chemoattractant.[15][16]
Materials:
-
HASM cells
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free DMEM
-
Chemoattractant (e.g., PDGF)
-
This compound stock solution
-
Calcein-AM or DAPI stain
Protocol:
-
Coat the top of the Transwell inserts with a suitable extracellular matrix protein (e.g., collagen).
-
Serum-starve HASM cells for 24 hours.
-
Resuspend the cells in serum-free DMEM containing various concentrations of this compound.
-
Add the cell suspension (e.g., 5 x 10⁴ cells) to the upper chamber of the Transwell inserts.
-
Add a chemoattractant (e.g., 10 ng/mL PDGF) to the lower chamber.
-
Incubate for 4-8 hours at 37°C.
-
Remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane (e.g., with DAPI).
-
Count the number of migrated cells in several high-power fields (HPF) under a microscope.
Intracellular cAMP Measurement
This protocol describes the quantification of intracellular cAMP levels using an ELISA-based assay.[17][18]
Materials:
-
HASM cells
-
12-well plates
-
This compound stock solution
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP ELISA kit
-
Microplate reader
Protocol:
-
Seed HASM cells in 12-well plates and grow to near confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.
-
Stimulate the cells with various concentrations of this compound for 15-30 minutes.
-
Aspirate the medium and lyse the cells with the provided lysis buffer.
-
Perform the cAMP ELISA according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cAMP concentration based on a standard curve and normalize to the total protein content of each sample.
Logical Relationship of Experimental Assays
Caption: Relationship between Colterol's mechanism and experimental assays.
References
- 1. Bitolterol | C28H31NO5 | CID 35330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bitolterol mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Airway smooth muscle cell culture: application to studies of airway wall remodelling and phenotype plasticity in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assays for in vitro monitoring of proliferation of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [scholarship.libraries.rutgers.edu]
- 9. Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition by salbutamol of the proliferation of human airway smooth muscle cells grown in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. β2-adrenergic receptor agonists modulate human airway smooth muscle cell migration via vasodilator-stimulated phosphoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. Assays for in vitro monitoring of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. mdpi.com [mdpi.com]
- 18. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Measuring cAMP Levels Following Colterol Hydrochloride Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colterol hydrochloride is a selective β2-adrenergic receptor agonist. Activation of β2-adrenergic receptors, a class of G protein-coupled receptors (GPCRs), initiates a signaling cascade that leads to the synthesis of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The modulation of intracellular cAMP levels is a critical aspect of many physiological processes and a key target in drug discovery. Accurate and robust measurement of cAMP accumulation following stimulation with compounds like this compound is essential for characterizing their potency, efficacy, and mechanism of action.
These application notes provide detailed protocols for measuring cAMP levels in response to this compound stimulation using common immunoassay techniques. The document also outlines the underlying signaling pathway and provides a workflow for a typical cAMP assay.
Signaling Pathway: this compound and cAMP Production
This compound, as a β2-adrenergic agonist, binds to and activates the β2-adrenergic receptor on the cell surface. This receptor is coupled to a stimulatory G protein (Gs). Upon agonist binding, the Gαs subunit of the G protein dissociates, exchanges GDP for GTP, and activates adenylyl cyclase. Activated adenylyl cyclase then catalyzes the conversion of ATP to cAMP. The accumulation of intracellular cAMP leads to the activation of downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates to elicit a physiological response. Phosphodiesterases (PDEs) are enzymes that hydrolyze cAMP to AMP, thus terminating the signal. To enhance the signal in a cAMP assay, a PDE inhibitor is often included.
digraph "Colterol Signaling Pathway" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="this compound Signaling Pathway", pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
Colterol [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Beta2AR [label="β2-Adrenergic Receptor", fillcolor="#FBBC05", fontcolor="#202124"];
Gs [label="Gs Protein (GDP)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Gs_active [label="Gαs (GTP)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
AC [label="Adenylyl Cyclase", fillcolor="#FBBC05", fontcolor="#202124"];
ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
cAMP [label="cAMP", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
PKA [label="Protein Kinase A", fillcolor="#FBBC05", fontcolor="#202124"];
Phosphorylation [label="Substrate Phosphorylation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
Response [label="Cellular Response"];
PDE [label="Phosphodiesterase (PDE)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
AMP [label="AMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Colterol -> Beta2AR [label="Binds to"];
Beta2AR -> Gs [label="Activates"];
Gs -> Gs_active [label="GDP/GTP Exchange"];
Gs_active -> AC [label="Activates"];
AC -> cAMP [label="Converts"];
ATP -> AC [style=dashed];
cAMP -> PKA [label="Activates"];
PKA -> Phosphorylation [label="Catalyzes"];
Phosphorylation -> Response;
cAMP -> PDE [label="Hydrolyzed by"];
PDE -> AMP;
}
Caption: A typical workflow for a cell-based cAMP assay.
Protocol 1: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP Assay
HTRF assays are based on a competitive immunoassay format. Endogenous cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. An increase in cellular cAMP leads to a decrease in the FRET signal.[1][2]
Materials:
-
Cells expressing β2-adrenergic receptors (e.g., CHO-K1, HEK293)
-
Cell culture medium and supplements
-
Assay plates (e.g., white, 384-well)
-
This compound
-
PDE inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
HTRF cAMP assay kit (containing cAMP-d2, anti-cAMP antibody-cryptate, lysis buffer, and cAMP standard)
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to an appropriate confluency.
-
Harvest cells and resuspend in stimulation buffer (e.g., HBSS with HEPES).
-
Determine cell density and adjust to the desired concentration (e.g., 2,000-10,000 cells/well).
-
Dispense the cell suspension into the wells of the assay plate.
-
Compound Addition:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
If using, add a PDE inhibitor like IBMX to the stimulation buffer to a final concentration of 0.5 mM.[1]
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Stimulation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes). Optimization of incubation time is recommended.
-
Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves diluting the cAMP-d2 and anti-cAMP antibody-cryptate in the provided lysis buffer.
-
Add the detection reagents to each well.
-
Incubate the plate at room temperature for 1 hour to allow for cell lysis and immunoreaction to reach equilibrium.[3]
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (d2).
-
Calculate the 665/620 ratio and express it as Delta F% or convert to cAMP concentration using a standard curve.
Protocol 2: LANCE® (Lanthanide Chelate Excite) TR-FRET cAMP Assay
Similar to HTRF, LANCE assays are based on time-resolved fluorescence resonance energy transfer. In this competitive immunoassay, cAMP produced by cells competes with a Eu-cAMP tracer for binding to a ULight™-labeled anti-cAMP antibody. Increased cellular cAMP results in a decreased TR-FRET signal.
Materials:
-
Cells expressing β2-adrenergic receptors
-
Cell culture medium and supplements
-
Assay plates (e.g., white, 384-well)
-
This compound
-
PDE inhibitor (e.g., IBMX)
-
LANCE® Ultra cAMP Kit (containing Eu-cAMP tracer, ULight-anti-cAMP antibody, detection buffer, and cAMP standard)
-
TR-FRET-compatible plate reader
Procedure:
-
Cell Preparation:
-
Follow the same procedure as for the HTRF assay to prepare and seed cells.
-
Compound Addition and Stimulation:
-
Prepare and add this compound and PDE inhibitor as described for the HTRF assay.
-
Incubate for the desired stimulation time (e.g., 30 minutes) at room temperature.
-
Detection:
-
Prepare the LANCE detection reagents by diluting the Eu-cAMP tracer and ULight-anti-cAMP antibody in the provided detection buffer.
-
Add the detection mix to all wells.
-
Incubate the plate for 1 hour at room temperature.
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 or 340 nm and emission at 615 nm and 665 nm.
-
Calculate the 665/615 nm emission ratio. The signal is inversely proportional to the cAMP concentration.
Protocol 3: Competitive ELISA (Enzyme-Linked Immunosorbent Assay) for cAMP
This method involves competition between cAMP in the sample and a fixed amount of HRP-labeled cAMP for binding to a limited number of anti-cAMP antibody binding sites, often coated on a microplate. The amount of HRP-cAMP bound is inversely proportional to the concentration of cAMP in the sample.
Materials:
-
Cells expressing β2-adrenergic receptors
-
Cell culture medium and supplements
-
Tissue culture plates
-
This compound
-
PDE inhibitor (e.g., IBMX)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
cAMP ELISA kit (containing anti-cAMP antibody-coated plate, HRP-cAMP conjugate, cAMP standards, wash buffer, and substrate)
-
Microplate reader capable of measuring absorbance
Procedure:
-
Cell Culture and Stimulation:
-
Seed cells in a tissue culture plate and allow them to attach overnight.
-
Replace the culture medium with stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Add various concentrations of this compound to the wells and incubate for the desired time at 37°C.
-
Cell Lysis:
-
Aspirate the stimulation buffer and lyse the cells by adding a lysis buffer (e.g., 0.1 M HCl) and incubating for 10-20 minutes at room temperature.
-
Collect the cell lysates.
-
ELISA Protocol:
-
Add the cAMP standards and cell lysates to the appropriate wells of the anti-cAMP antibody-coated plate.
-
Add the HRP-cAMP conjugate to each well.
-
Incubate the plate for 2-3 hours at room temperature.[4]
-
Wash the wells multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for 15-30 minutes at room temperature to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers to measure cAMP levels following stimulation with the β2-adrenergic agonist this compound. While specific quantitative data for Colterol was not found in the literature search, the provided templates for data presentation and detailed methodologies for HTRF, LANCE, and ELISA assays will enable researchers to design and execute robust experiments to characterize the pharmacological effects of this compound. Successful implementation of these assays will contribute to a better understanding of β2-adrenergic receptor signaling and aid in the development of novel therapeutics.
References
- 1. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of β2 adrenergic receptor agonists in experimental acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual regulation of β2-adrenoceptor messenger RNA expression in human lung fibroblasts by β2–cAMP signaling; delayed upregulated inhibitors oppose a rapid in onset, direct stimulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP stimulates transcription of the beta 2-adrenergic receptor gene in response to short-term agonist exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Colterol Hydrochloride: Application Notes and Protocols for Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colterol hydrochloride is a potent beta-adrenergic agonist with a higher affinity for β2-adrenoceptors than β1-adrenoceptors.[1][2] As a bronchodilator, it is the active metabolite of the prodrug bitolterol (B1667532) mesylate.[3] Colterol's primary mechanism of action involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade results in the relaxation of smooth muscle, particularly in the bronchioles, making it a subject of interest in the study of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[3] Isolated organ bath experiments are classical pharmacological tools that provide a controlled ex vivo environment to characterize the physiological and pharmacological effects of compounds like Colterol on specific tissues.[4] These assays are crucial for determining key pharmacological parameters such as potency (EC50), efficacy (Emax), and receptor-specific interactions through antagonist studies (pA2).
Pharmacological Profile of this compound
Colterol is a non-selective β-adrenergic agonist, though it exhibits a greater affinity for the β2-adrenoceptor subtype, which is predominantly found in bronchial smooth muscle. Its interaction with β1-adrenoceptors, primarily located in the heart, can lead to cardiac stimulation.
Table 1: Receptor Binding Affinity of Colterol
| Receptor Subtype | IC50 (nM) | Tissue Source |
| β1-adrenoceptor | 645 | Heart[1][2] |
| β2-adrenoceptor | 147 | Lung[1][2] |
Signaling Pathway of Colterol in Smooth Muscle Relaxation
The binding of Colterol to β2-adrenoceptors on the surface of smooth muscle cells initiates a G-protein-coupled signaling cascade, leading to muscle relaxation.
References
- 1. Salmeterol, formoterol, and salbutamol in the isolated guinea pig trachea: differences in maximum relaxant effect and potency but not in functional antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparison of the pA2 of various beta blocking agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of beta-1 and beta-2 adrenoceptors in guinea pig atrium: functional and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that presynaptic beta-receptors account for the low affinity site in Schild plots for beta-adrenergic antagonists in the field stimulated rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nebulization of Colterol Hydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Colterol hydrochloride in nebulization studies for preclinical animal research.
Introduction
This compound is a direct-acting β2-adrenergic receptor agonist with potent bronchodilatory properties. Its primary mechanism of action involves the relaxation of airway smooth muscle, making it a compound of interest for respiratory disease research. Nebulization offers a non-invasive method for targeted drug delivery to the lungs, which is particularly advantageous in animal models of asthma and other obstructive airway diseases.
Mechanism of Action
Colterol is a selective agonist for β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchial airways. The binding of Colterol to these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.
Signaling Pathway of this compound
The activation of the β2-adrenergic receptor by Colterol triggers the dissociation of the Gs alpha subunit from the receptor complex. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.
Figure 1: Signaling pathway of this compound.
Quantitative Data Summary
Due to a lack of publicly available data specifically for the nebulization of this compound in animal studies, the following table provides example parameters based on studies of other β2-agonists, such as albuterol, and general principles of rodent nebulization. These values should be considered as a starting point and must be optimized for specific experimental conditions.
| Parameter | Mouse (Mus musculus) | Rat (Rattus norvegicus) | Guinea Pig (Cavia porcellus) | Reference/Note |
| Animal Strain | BALB/c, C57BL/6 | Sprague-Dawley, Wistar | Dunkin-Hartley | Commonly used strains in respiratory research. |
| Body Weight | 20-30 g | 200-300 g | 300-500 g | |
| Nebulizer Type | Ultrasonic or Jet | Ultrasonic or Jet | Ultrasonic or Jet | Choice depends on desired particle size and formulation. |
| Exposure System | Nose-only or whole-body | Nose-only or whole-body | Nose-only or whole-body | Nose-only is preferred for precise dosing. |
| Colterol HCl Conc. | 0.1 - 1.0 mg/mL | 0.1 - 1.0 mg/mL | 0.1 - 1.0 mg/mL | Starting point, requires optimization. |
| Nebulization Volume | 1-3 mL | 2-5 mL | 2-5 mL | |
| Nebulization Time | 10-30 min | 10-30 min | 10-30 min | |
| Particle Size (MMAD) | 1-5 µm | 1-5 µm | 1-5 µm | Optimal for deep lung deposition. |
| Airflow Rate | 1-5 L/min | 2-8 L/min | 2-8 L/min | Specific to nebulizer and exposure system. |
| Efficacy Endpoint | Reduction in airway hyperresponsiveness | Reduction in bronchoconstriction | Protection against bronchoconstrictors | Measured by plethysmography or other lung function tests. |
MMAD: Mass Median Aerodynamic Diameter
Experimental Protocols
The following are detailed methodologies for key experiments involving the nebulization of this compound in animal models.
Preparation of this compound Solution for Nebulization
-
Reagents and Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a known volume of sterile saline to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the powder is completely dissolved.
-
Prepare fresh working solutions by diluting the stock solution with sterile saline to the final desired concentration for nebulization (e.g., 0.5 mg/mL).
-
Ensure the final solution is clear and free of particulates before use.
-
Nebulization Procedure for Rodents
This protocol describes a general procedure for nebulizing this compound to rodents using a nose-only exposure system.
-
Equipment:
-
Nebulizer (jet or ultrasonic)
-
Nose-only inhalation exposure tower
-
Animal restrainers
-
Airflow meter and controller
-
Exhaust system with appropriate filters
-
-
Procedure:
-
Acclimatize the animals to the restrainers for several days prior to the experiment to minimize stress.
-
Prepare the this compound solution as described above.
-
Calibrate the nebulizer system to ensure the desired particle size and output rate are achieved. This may involve using a cascade impactor for particle size analysis.
-
Load the prepared this compound solution into the nebulizer reservoir.
-
Place the animals in the restrainers and load them into the nose-only exposure tower.
-
Connect the nebulizer to the exposure tower and start the airflow.
-
Nebulize the solution for the predetermined duration (e.g., 20 minutes).
-
Monitor the animals throughout the exposure period for any signs of distress.
-
After the exposure, turn off the nebulizer and airflow.
-
Remove the animals from the restrainers and return them to their home cages.
-
Proceed with the desired post-exposure assessments (e.g., pulmonary function testing).
-
Assessment of Bronchodilator Efficacy
Pulmonary function testing is a key method to assess the efficacy of nebulized this compound. This can be performed using whole-body plethysmography to measure changes in airway resistance.
-
Equipment:
-
Whole-body plethysmograph for rodents
-
Nebulizer for bronchoconstrictor challenge
-
Bronchoconstricting agent (e.g., methacholine)
-
-
Procedure:
-
Place the animal in the plethysmography chamber and allow it to acclimatize.
-
Record baseline respiratory parameters.
-
Induce bronchoconstriction by nebulizing increasing concentrations of a bronchoconstricting agent (e.g., methacholine).
-
Record the changes in respiratory parameters (e.g., Penh - enhanced pause) at each concentration.
-
On a separate occasion, administer nebulized this compound as described in the nebulization protocol.
-
At a predetermined time post-Colterol administration, repeat the bronchoconstrictor challenge.
-
Compare the dose-response curves to the bronchoconstricting agent with and without this compound pretreatment to determine the protective effect.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of nebulized this compound in a rodent model of airway hyperresponsiveness.
Figure 2: Experimental workflow for nebulization study.
Safety and Toxicology Considerations
As with any experimental procedure, appropriate safety measures should be in place. Preclinical safety and toxicology studies for this compound should be conducted to determine the no-observed-adverse-effect level (NOAEL) and to identify any potential target organs of toxicity. These studies typically involve single-dose and repeat-dose toxicity assessments in relevant animal species.
Disclaimer: These application notes are intended for research purposes only. The provided protocols and data are for guidance and should be adapted and validated for specific experimental needs. All animal studies should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Troubleshooting & Optimization
Technical Support Center: Colterol Hydrochloride Assay
Welcome to the technical support center for Colterol hydrochloride assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for the quantification of this compound?
A1: The most common analytical methods for quantifying this compound, a catecholamine derivative, include High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). UV-Vis spectrophotometry can also be used, but it may be less specific. HPLC is often preferred for its high specificity and ability to separate Colterol from potential degradation products and matrix components.
Q2: What are the typical sources of interference in this compound assays?
A2: Interference in this compound assays can originate from several sources:
-
Structurally similar compounds: Other catecholamines (e.g., dopamine, norepinephrine, epinephrine) or their metabolites may have similar retention times in HPLC or respond to the detection method.
-
Co-administered drugs: Other pharmaceuticals present in the sample could co-elute with Colterol or interfere with its detection.
-
Matrix components: In biological samples (e.g., plasma, urine), endogenous substances can cause matrix effects in LC-MS/MS (ion suppression or enhancement) or produce interfering peaks in HPLC-UV.
-
Excipients: In pharmaceutical formulations, excipients used in the drug product may interfere with the assay.
-
Degradation products: Colterol can degrade under certain conditions (e.g., exposure to light, high temperatures, or extreme pH), and these degradation products might interfere with the quantification of the active ingredient.
Q3: How can I minimize peak tailing for this compound in reversed-phase HPLC?
A3: Colterol is a basic compound and can exhibit peak tailing in reversed-phase HPLC due to interactions with residual silanol (B1196071) groups on the silica-based column packing. To minimize this:
-
Mobile Phase pH: Operate at a lower pH (e.g., 2.5-3.5). At this pH, the silanol groups are protonated and less likely to interact with the protonated amine group of Colterol.
-
Column Choice: Use a column with high-purity silica (B1680970) and good end-capping. Alternatively, a column with a polar-embedded phase can provide better peak shape for basic compounds.
-
Mobile Phase Additives: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.
-
Lower Analyte Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.
Q4: What is a stability-indicating assay method and why is it important for this compound?
A4: A stability-indicating assay method is a validated analytical procedure that can accurately and selectively quantify the intact drug in the presence of its degradation products, impurities, and excipients. This is crucial for this compound to ensure that the measured concentration corresponds only to the active drug and not its potentially inactive or harmful degradants. Such a method is essential for determining the shelf-life and appropriate storage conditions for the drug product. Forced degradation studies are performed to develop and validate a stability-indicating method.
Troubleshooting Guides
HPLC Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with silanol groups- Column overload- Inappropriate mobile phase pH | - Lower mobile phase pH to ~3- Use a column with a polar-embedded phase or high-purity, end-capped silica- Reduce sample concentration- Add a competing base like triethylamine (TEA) to the mobile phase |
| Poor Resolution | - Inadequate mobile phase strength- Unsuitable column chemistry- Column degradation | - Optimize the mobile phase composition (e.g., adjust the organic-to-aqueous ratio)- Try a different column with a different stationary phase- Replace the column if it is old or has been used extensively |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use fresh, high-purity solvents for the mobile phase- Flush the injector and sample loop- Include a needle wash step in the injection sequence |
| Baseline Drift | - Column not equilibrated- Mobile phase composition changing- Detector lamp aging | - Ensure the column is fully equilibrated with the mobile phase before injection- Degas the mobile phase properly- Replace the detector lamp if necessary |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation- Fluctuation in column temperature- Pump malfunction | - Prepare the mobile phase carefully and consistently- Use a column oven to maintain a constant temperature- Check the pump for leaks and ensure it is delivering a constant flow rate |
UV-Vis Spectrophotometry Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inaccurate Readings | - Interference from excipients or degradation products- Incorrect wavelength setting | - Perform a spectral scan to identify the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent- Use a validated stability-indicating method if degradation is suspected- Prepare a placebo sample (containing all excipients except Colterol) to check for interferences |
| High Background Absorbance | - Dirty cuvettes- Contaminated solvent | - Clean cuvettes thoroughly before use- Use high-purity solvents |
| Non-linear Calibration Curve | - Concentrations are outside the linear range of the instrument- Chemical interactions at high concentrations | - Prepare a new set of standards within a narrower concentration range- Ensure the standards are properly dissolved and stable |
Experimental Protocols
Representative HPLC Method for this compound
This protocol is a representative method based on common procedures for catecholamine analysis. It should be validated for your specific application.
-
Chromatographic System:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with a polar-embedded phase is recommended to improve peak shape.
-
Mobile Phase: A mixture of a buffer solution (e.g., 25 mM phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best separation. A starting point could be 90:10 (v/v) buffer to organic modifier.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detection at the wavelength of maximum absorbance for Colterol (around 280 nm).
-
Injection Volume: 20 µL
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
-
Sample Preparation (for a pharmaceutical formulation):
-
Accurately weigh and transfer a portion of the powdered tablets or the content of capsules equivalent to a known amount of this compound into a volumetric flask.
-
Add a suitable solvent (e.g., mobile phase) and sonicate to dissolve the drug.
-
Dilute to volume with the solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Forced Degradation Study Protocol
To develop a stability-indicating method, forced degradation studies should be performed on a sample of this compound.
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 80°C for a specified time. Neutralize the solution before injection. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before injection. |
| Oxidative Degradation | Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time. |
| Thermal Degradation | Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period. |
| Photolytic Degradation | Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight for a specified duration. |
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for this compound analysis by HPLC.
Beta-2 Adrenergic Receptor Signaling Pathway
Colterol is a β2-adrenergic receptor agonist. Its primary mechanism of action involves the activation of the Gs signaling pathway. However, β2-adrenergic receptors can also couple to the Gi pathway.
Caption: Dual signaling pathways of the β2-adrenergic receptor.
Technical Support Center: Optimizing Colterol Hydrochloride Concentration In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Colterol hydrochloride in in vitro experiments. Here, you will find answers to frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound is a selective beta-2 adrenergic receptor agonist.[1][2] Its primary mechanism of action is to bind to and activate beta-2 adrenergic receptors, which are predominantly expressed in the smooth muscle of the airways.[3][4] This activation stimulates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle.
Q2: What are the typical in vitro applications of this compound?
Given its function as a beta-2 adrenergic receptor agonist, this compound is primarily used in in vitro studies to:
-
Investigate the signaling pathways of beta-2 adrenergic receptors.
-
Screen for potential bronchodilators.
-
Study the effects of beta-2 adrenergic stimulation on various cell types, such as airway smooth muscle cells and inflammatory cells.[5]
-
Serve as a reference compound in receptor binding and functional assays.
Q3: What is a recommended starting concentration range for this compound in cell-based assays?
A good starting point is to perform a dose-response curve centering around the known IC50 and EC50 values. For Colterol, the reported IC50 values are approximately 147 nM for β2-adrenoceptors and 645 nM for β1-adrenoceptors.[6] Therefore, a preliminary study using a wide range of concentrations from 1 nM to 10 µM with 10-fold dilutions is recommended to determine the optimal concentration for your specific cell line and assay.[7] For studying effects on skeletal muscle differentiation, a concentration of 10⁻⁶ M (1 µM) has been shown to be optimal for other beta-2 agonists.[4]
Q4: How should I prepare and store this compound stock solutions?
For preparing a stock solution, it is advisable to use a non-aqueous solvent like dimethyl sulfoxide (B87167) (DMSO). Once dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When diluting the stock solution into your aqueous cell culture medium, it is crucial to ensure the final DMSO concentration is low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no cellular response to this compound | 1. Compound Degradation: this compound may be unstable in the cell culture medium over the duration of the experiment. 2. Suboptimal Concentration: The concentration used may be too low or too high, falling outside the optimal range of the dose-response curve. 3. Cell Health/Passage Number: Poor cell health or high passage number can lead to altered receptor expression and signaling. | 1. Perform a stability test of this compound in your specific cell culture medium at 37°C over your experimental time course. Analyze the compound concentration at different time points using HPLC. 2. Perform a full dose-response curve (e.g., from 1 nM to 100 µM) to determine the EC50 in your specific assay. 3. Ensure cells are healthy, within a low passage number range, and regularly tested for mycoplasma contamination. |
| High background signal or off-target effects | 1. Non-specific Binding: At high concentrations, this compound may bind to other receptors, such as beta-1 adrenergic receptors. 2. Contamination: The compound or cell culture may be contaminated. | 1. Use the lowest effective concentration determined from your dose-response curve. Consider using a beta-1 adrenergic receptor antagonist to confirm the specificity of the observed effects. 2. Use sterile techniques and regularly check for contamination. |
| Precipitation of the compound in the culture medium | 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous medium. 2. Interaction with Media Components: Components in the serum or media may interact with the compound, causing it to precipitate. | 1. Perform stepwise dilutions of the DMSO stock solution into pre-warmed (37°C) culture medium. 2. Consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if compatible with your cell line. Visually inspect the medium for any precipitate after adding the compound. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of Colterol, the active form of this compound.
| Receptor | IC50 (nM) | Reference |
| β1-adrenoceptor (heart) | 645 | [6] |
| β2-adrenoceptor (lung) | 147 | [6] |
Experimental Protocols
Protocol 1: In Vitro cAMP Measurement Assay
This protocol outlines a general procedure for measuring intracellular cAMP levels in response to this compound stimulation.
Materials:
-
Cells expressing beta-2 adrenergic receptors
-
Cell culture medium
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Starvation (Optional): Depending on the cell type and assay sensitivity, you may need to serum-starve the cells for 2-4 hours prior to the experiment.
-
PDE Inhibitor Pre-treatment: To prevent cAMP degradation, pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes at 37°C.
-
This compound Stimulation: Prepare serial dilutions of this compound in assay buffer. Add the different concentrations of this compound to the wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: Beta-2 Adrenergic Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity of this compound to the beta-2 adrenergic receptor.
Materials:
-
Cell membranes or whole cells expressing beta-2 adrenergic receptors
-
Radiolabeled beta-2 adrenergic receptor antagonist (e.g., [³H]-CGP12177)
-
This compound
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like propranolol)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Incubation Setup: In a microtiter plate or microcentrifuge tubes, combine the cell membranes/whole cells, a fixed concentration of the radiolabeled antagonist, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log of the this compound concentration. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
- 1. Probing the beta2 adrenoceptor binding site with catechol reveals differences in binding and activation by agonists and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Effects of Beta-2 Agonists on Skeletal Muscle Differentiation, Hypertrophy, and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Wiser Strategy of Using Beta-Agonists in Asthma: Mechanisms and Rationales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Colterol Hydrochloride Stability in Solution
Welcome to the technical support center for colterol (B100066) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of colterol hydrochloride in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound solutions.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| A yellow or brown discoloration is observed in the this compound solution. | Oxidation of the catechol moiety in this compound. This is accelerated by exposure to light, alkaline pH, and the presence of oxygen. | Prepare solutions fresh whenever possible. Protect the solution from light by using amber vials or covering the container with aluminum foil.[1] Use deoxygenated solvents and consider purging the headspace of the container with an inert gas (e.g., nitrogen or argon). Maintain a slightly acidic pH (e.g., pH 3-5) for the solution. |
| A decrease in the concentration of this compound is observed over a short period. | Chemical degradation due to pH, temperature, or light exposure. Adsorption to the container surface. | Optimize the solution pH to a slightly acidic range. Store solutions at refrigerated temperatures (2-8 °C) unless otherwise specified by experimental requirements.[2] Protect the solution from light.[1] Consider using silanized glass or polypropylene (B1209903) containers to minimize adsorption. |
| Precipitation is observed in the solution. | Poor solubility of this compound or its degradation products at the given pH or concentration. Interaction with other components in the solution. | Ensure the pH of the solution is within the optimal solubility range for this compound. Verify the concentration of this compound does not exceed its solubility limit in the chosen solvent. If working with a complex mixture, assess the compatibility of all components. |
| Inconsistent or irreproducible results in bioassays. | Degradation of this compound leading to variable active concentrations. | Prepare fresh solutions for each experiment. Implement and adhere to strict storage and handling protocols. Include a positive control with a freshly prepared standard to monitor for activity changes. Perform a quick stability check of your solution under your experimental conditions using an analytical method like HPLC. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: this compound, being a catecholamine, is susceptible to degradation through several mechanisms:
-
Oxidation: The catechol ring is prone to oxidation, which is often catalyzed by light, oxygen, and transition metal ions. This can lead to the formation of colored degradation products.
-
pH: this compound is more stable in acidic solutions. In neutral to alkaline conditions, the rate of oxidation increases significantly.[3]
-
Temperature: Higher temperatures accelerate the rate of degradation.[2]
-
Light: Exposure to UV and visible light can lead to photolytic degradation.[1]
Q2: What is the recommended way to store this compound solutions?
A2: For short-term storage, it is recommended to store this compound solutions at 2-8°C, protected from light, and in a tightly sealed container. For long-term storage, it is advisable to prepare aliquots and store them at -20°C or below to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: How can I monitor the stability of my this compound solution?
A3: The most reliable way to monitor the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[3] This allows for the quantification of the parent compound and the detection of any degradation products. Visual inspection for color change or precipitation can be a preliminary indicator of degradation but is not a substitute for quantitative analysis.[3]
Q4: Can I use buffers to prepare my this compound solution?
A4: Yes, buffers can be used to maintain a stable pH. It is recommended to use a buffer system that maintains a slightly acidic pH (e.g., citrate (B86180) or acetate (B1210297) buffers). Be aware that some buffer components may interact with this compound or catalyze its degradation. It is advisable to perform a compatibility study if using a new buffer system.
Quantitative Data Summary
| Condition | General Stability of Catecholamines | Expected Impact on this compound |
| pH | More stable in acidic pH (3-5). Rapid degradation in alkaline pH (>7).[3] | High stability in acidic solutions, significant degradation in neutral to alkaline solutions. |
| Temperature | Degradation rate increases with temperature.[2] | Shorter shelf-life at room temperature and above. Refrigerated or frozen storage is recommended. |
| Light | Sensitive to UV and visible light, leading to photolytic degradation.[1] | Solutions should be protected from light to prevent degradation. |
| Oxygen | Susceptible to oxidation, especially in the presence of metal ions. | Use of deoxygenated solvents and inert gas overlay can improve stability. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of this compound. The goal is to achieve 5-20% degradation.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or water).
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 2 hours.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Heat the stock solution at 80°C for 48 hours in a controlled temperature chamber.
- Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
- At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.
- Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Stability Testing of this compound
This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Example Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a suitable wavelength (e.g., 280 nm) or a mass spectrometer for more sensitive and specific detection.
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Simplified signaling pathway of this compound via the β2AR.
References
Technical Support Center: β2-Adrenoreceptor Agonist Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with β2-adrenoreceptor (β2-AR) agonists. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
1. My β2-AR agonist is not producing a robust cAMP response. What are the possible causes and solutions?
A weak or absent cAMP signal is a common issue. Several factors related to your cells, reagents, or assay protocol could be the cause.[1]
-
Low Receptor Expression: The target cells may not express sufficient levels of β2-AR.
-
Solution: Confirm receptor expression using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line with higher endogenous expression or a stably transfected cell line.[1]
-
-
Phosphodiesterase (PDE) Activity: PDEs are enzymes that rapidly degrade cAMP, diminishing your signal.[1][2]
-
Suboptimal Cell Density: The number of cells per well can significantly impact the outcome.
-
Solution: Optimize cell density by performing a titration experiment to find the optimal number of cells that yields a robust signal window.
-
-
Agonist Degradation: The agonist may have degraded due to improper storage or handling.
-
Solution: Ensure proper storage of your agonist stock solution and prepare fresh dilutions for each experiment.[1]
-
-
Serum Interference: Components in serum can interfere with adenylyl cyclase activity, leading to high background or a blunted response.[1]
-
Solution: Serum-starve your cells for a few hours before the experiment.[1]
-
2. I'm observing high variability between replicate wells in my cAMP assay. What could be the reason?
High variability can mask real effects and make data interpretation difficult. Here are some common culprits:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a frequent source of variability.
-
Solution: Ensure thorough mixing of the cell suspension before and during plating. Use calibrated multichannel pipettes for better consistency.
-
-
Inaccurate Pipetting: Small volume errors, especially with potent agonists, can lead to significant differences in concentration.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step.
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations, which can affect cell health and assay performance.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media to create a humidity barrier.
-
-
Inadequate Mixing of Reagents: Failure to properly mix reagents upon addition to the wells can lead to non-uniform stimulation.
-
Solution: Gently mix the plate on an orbital shaker after adding the agonist and detection reagents.
-
3. My dose-response curve for the β2-AR agonist is flat or has a very low Emax. What does this indicate?
A flat or low-Emax dose-response curve suggests a lack of a significant biological response to the agonist. Here are potential reasons:
-
Agonist Potency and Efficacy: The agonist may be a partial agonist with low intrinsic efficacy, meaning it cannot fully activate the receptor even at saturating concentrations.[3][4]
-
Solution: Compare the response to a known full agonist, like isoproterenol (B85558), to determine the relative efficacy of your test compound.[5]
-
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization, where the receptor becomes less responsive to further stimulation.[4][6][7]
-
Solution: Optimize the agonist incubation time. For initial characterization, shorter incubation times (e.g., 15-30 minutes) are often sufficient to capture the peak response before significant desensitization occurs.
-
-
Cell Health: Unhealthy or senescent cells may exhibit a blunted signaling response.
-
Solution: Ensure you are using cells within a low passage number and that they are healthy and viable at the time of the experiment.
-
-
Incorrect Agonist Concentration Range: The tested concentration range may be too low to elicit a maximal response.
-
Solution: Perform a wider range of serial dilutions, spanning from picomolar to micromolar concentrations, to ensure you capture the full dose-response curve.
-
4. I'm seeing off-target effects with my β2-AR agonist. How can I confirm and mitigate this?
-
Lack of Selectivity: The agonist may be binding to other adrenergic receptor subtypes (e.g., β1-AR) or other GPCRs.[8][9][10]
-
Solution:
-
Test the agonist in cell lines that selectively express different adrenergic receptor subtypes.
-
Use a selective β2-AR antagonist (e.g., ICI 118,551) to see if it blocks the observed effect. If the effect persists, it is likely off-target.[8]
-
-
-
High Agonist Concentration: Using excessively high concentrations of an agonist can lead to non-specific binding and off-target effects.[11]
-
Solution: Use the lowest effective concentration of the agonist that elicits a robust response in your primary assay.
-
Troubleshooting Experimental Assays
cAMP Accumulation Assay
| Problem | Possible Cause | Recommended Solution |
| Low or No Signal | Low receptor expression in cells.[1] | Confirm receptor expression via qPCR or Western blot. Use a cell line with known high expression or a stably transfected line. |
| Agonist degradation.[1] | Prepare fresh agonist dilutions for each experiment. Ensure proper storage of stock solutions. | |
| High phosphodiesterase (PDE) activity.[1][2] | Include a PDE inhibitor like IBMX (100-500 µM) in the assay buffer.[1][2] | |
| Suboptimal cell density. | Titrate cell number to find the optimal density for a robust signal-to-background ratio. | |
| High Background Signal | Constitutive receptor activity.[2] | This can occur with high receptor expression levels. Optimize cell density. |
| Serum components stimulating adenylyl cyclase.[1] | Serum-starve cells for 2-4 hours prior to the assay. | |
| High Variability | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use calibrated pipettes. |
| Inaccurate agonist dilutions. | Perform careful serial dilutions and use calibrated pipettes. | |
| Edge effects on the plate. | Avoid using the outer wells for samples; fill them with buffer or media. |
Receptor Internalization Assay
| Problem | Possible Cause | Recommended Solution |
| No Agonist-Induced Internalization | Receptor tag interferes with internalization. | If using a tagged receptor, ensure the tag does not disrupt protein trafficking. Compare to untagged receptor if possible. |
| Insufficient incubation time or temperature. | Optimize incubation time (typically 30-60 minutes) and ensure the experiment is performed at 37°C.[12] | |
| Agonist is a partial agonist that doesn't strongly promote internalization.[4] | Test a full agonist like isoproterenol as a positive control.[13] | |
| Issues with imaging or detection method. | Verify the functionality of your imaging system and the specificity of your antibody or fluorescent tag. | |
| High Basal Internalization | High constitutive receptor activity. | This may be due to very high receptor expression levels. |
| Stressed or unhealthy cells. | Ensure cells are healthy and not overly confluent. |
ERK Phosphorylation Assay (Western Blot)
| Problem | Possible Cause | Recommended Solution |
| Weak or No p-ERK Signal | Suboptimal stimulation time. | The kinetics of ERK phosphorylation can be transient. Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to identify the peak response. |
| Low levels of total ERK. | Check the total ERK levels to ensure they are consistent across samples. | |
| Issues with antibody quality. | Use a validated phospho-specific ERK antibody. | |
| Cell line does not couple β2-AR to the ERK pathway.[14] | Not all cell types exhibit robust β2-AR-mediated ERK activation. Confirm the signaling pathway in your specific cell line. | |
| High Basal p-ERK Levels | Serum in the culture medium. | Serum-starve cells for at least 4 hours before agonist stimulation. |
| Cell stress. | Handle cells gently and avoid prolonged exposure to harsh conditions. |
Experimental Protocols
General Protocol for cAMP Accumulation Assay
-
Cell Seeding: Seed cells (e.g., HEK293 expressing β2-AR) into a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 2-4 hours.
-
PDE Inhibition: Aspirate the serum-free medium and add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX). Incubate for 10-15 minutes at room temperature.[2]
-
Agonist Stimulation: Add varying concentrations of the β2-AR agonist to the wells. Include a vehicle control and a positive control (e.g., isoproterenol). Incubate for 15-30 minutes at room temperature.[1]
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence polarization). Follow the manufacturer's instructions for the specific kit.[15]
-
Data Analysis: Plot the cAMP levels against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
General Protocol for Receptor Internalization Assay (Immunofluorescence)
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Agonist Treatment: Treat the cells with the β2-AR agonist at a specific concentration for a defined period (e.g., 30 minutes) at 37°C. Include a vehicle-treated control.[6]
-
Fixation: Wash the cells with ice-cold PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the β2-AR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the subcellular localization of the β2-AR using a fluorescence or confocal microscope. In unstimulated cells, the receptor should be primarily at the plasma membrane. Upon agonist stimulation, internalized receptors will appear as intracellular puncta or vesicles.[13]
Visualizations
β2-Adrenergic Receptor Signaling Pathways
Caption: Canonical Gs and non-canonical β-arrestin signaling pathways of the β2-AR.
Experimental Workflow for β2-AR Agonist Screening
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beta2-adrenergic receptor desensitization, internalization, and phosphorylation in response to full and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Agonist-Directed Desensitization of the β2-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist-specific patterns of β2-adrenoceptor responses in human airway cells during prolonged exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Internalization Dissociates β2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
- 14. Beta 1/beta 2-adrenergic receptor heterodimerization regulates beta 2-adrenergic receptor internalization and ERK signaling efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Smooth Muscle Relaxation Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during smooth muscle relaxation assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: My isolated smooth muscle tissue is exhibiting spontaneous contractions. What could be the cause and how can I minimize it?
A1: Spontaneous contractions in isolated smooth muscle preparations are a common issue that can interfere with the assessment of agonist-induced responses. These contractions can arise from the intrinsic pacemaker activity of interstitial cells within the muscle tissue. The frequency and amplitude of these spontaneous contractions can vary depending on the specific tissue preparation. For instance, in guinea-pig colon, two types of phasic contractions have been observed: large, low-frequency contractions and small, high-frequency contractions[1].
Troubleshooting spontaneous contractions:
-
Tissue Preparation: The presence of different tissue layers can influence spontaneous activity. For example, removal of the submucosal layer in guinea-pig colon preparations has been shown to eliminate the small, high-frequency contractions[1].
-
Pharmacological Intervention: In some cases, specific antagonists can be used to reduce spontaneous activity if the underlying mechanism is known. For example, atropine (B194438) has been shown to significantly inhibit the amplitude and frequency of large spontaneous contractions in guinea-pig colon[1].
-
Equilibration Time: Allowing the tissue to equilibrate in the organ bath for a sufficient period (e.g., 60-90 minutes) until spontaneous contractions are stable can help establish a consistent baseline before adding experimental compounds[2].
Q2: I am observing a diminished response (tachyphylaxis) to my relaxing agent after repeated applications. Why is this happening and how can I prevent it?
A2: Tachyphylaxis, or desensitization, is a rapid decrease in the response to a drug after repeated administration. This phenomenon is a significant challenge in smooth muscle relaxation assays and can be agonist-specific. For example, repeated administration of histamine (B1213489) to canine tracheal smooth muscle leads to a rapid reduction in the contractile response, a tachyphylaxis that is not observed with acetylcholine (B1216132) or serotonin[3]. Similarly, β-adrenoceptor agonists can induce a concentration-dependent tachyphylaxis in human bronchial smooth muscle[4].
Strategies to mitigate tachyphylaxis:
-
Sufficient Washout Periods: Ensure adequate time between drug applications to allow the tissue to recover.
-
Cumulative vs. Non-Cumulative Dosing: For agonists known to cause tachyphylaxis, a non-cumulative dosing protocol may be more appropriate than a cumulative one.
-
Investigate the Mechanism: Tachyphylaxis can be mechanism-based. For instance, histamine-induced tachyphylaxis in canine tracheal smooth muscle appears to involve prostaglandin (B15479496) synthesis, as it can be reversed by prostaglandin synthesis inhibitors like indomethacin[3]. In other cases, such as with β2-adrenergic receptors, desensitization may not affect the function of other receptors like the bitter taste receptors (TAS2Rs)[5][6].
-
Control for Time-Dependent Effects: Include time-matched control experiments to differentiate between tachyphylaxis and a general decline in tissue viability over the course of a long experiment.
Q3: My experimental results are highly variable between different tissue preparations. What are the common sources of variability and how can I improve reproducibility?
-
Biological Variation: Inherent differences between animals, the health of the tissue, and the specific section of the smooth muscle used can all contribute to variability[2].
-
Experimental Protocol Inconsistencies: Lack of standardization in tissue dissection, mounting tension, buffer composition, temperature, and equilibration times can lead to inconsistent results[2][7].
-
Data Analysis: Inconsistent or flawed data analysis can also contribute to a lack of reproducibility[2].
Improving reproducibility:
-
Standardize Protocols: Adhere to a strict, detailed experimental protocol for all experiments. This includes consistent tissue dissection and handling, precise mounting tension, and controlled buffer composition and temperature[8][9].
-
Proper Equilibration: Allow for a sufficient equilibration period for the tissue to stabilize in the organ bath before starting the experiment[2].
-
Viability Checks: Confirm tissue viability at the beginning and end of each experiment. A common method is to challenge the tissue with a high-potassium solution (e.g., 40-80 mM KCl) to induce a strong contraction[2].
-
Normalization of Responses: Normalize the relaxation responses to a maximal contraction induced by a standard agonist or to the initial baseline tension to account for differences in tissue size and contractility.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No response or weak response to contractile agonist | 1. Tissue is not viable.[2]2. Incorrect agonist concentration.3. Degraded agonist solution.[2]4. Receptor desensitization. | 1. Perform a viability test with high-K+ solution. If no response, discard the tissue.[2]2. Verify the concentration of the agonist stock solution and the dilution calculations.3. Prepare fresh agonist solutions.[2]4. Ensure adequate washout between agonist applications. |
| Inconsistent or absent relaxation response | 1. Endothelium damage in studies of endothelium-dependent relaxation.2. Incorrect concentration of the relaxing agent.3. Compound instability or degradation.4. Tissue has lost responsiveness over time. | 1. Verify endothelial integrity with a known endothelium-dependent vasodilator (e.g., acetylcholine). If no relaxation, the endothelium is likely damaged.2. Prepare a fresh dilution series of the relaxing agent.3. Check the stability of your compound in the experimental buffer and at the experimental temperature.4. Perform a viability check with a contractile agent. |
| Difficulty achieving a stable baseline | 1. Spontaneous rhythmic contractions.[1][10]2. Insufficient equilibration time.[2]3. Temperature fluctuations in the organ bath.4. Inadequate oxygenation of the buffer. | 1. Allow for a longer equilibration period for spontaneous contractions to stabilize. Consider pharmacological intervention if the mechanism is known.[1]2. Ensure a minimum of 60-90 minutes of equilibration with regular buffer changes.[2]3. Check the temperature control system of the organ bath.4. Ensure the buffer is continuously and adequately gassed with the appropriate gas mixture (e.g., 95% O2, 5% CO2). |
| Pre-constriction with agonist is not stable | 1. Agonist is rapidly metabolized or degraded.2. Receptor desensitization to the contractile agonist. | 1. Choose a more stable agonist for inducing pre-constriction.2. Allow the contraction to stabilize before adding the relaxing agent. If the contraction fades quickly, consider a different contractile agonist. |
Experimental Protocols
Protocol 1: Assessment of Endothelium-Dependent and -Independent Relaxation in Isolated Aortic Rings
This protocol describes a standard method for evaluating the relaxant effects of a test compound on pre-constricted aortic rings, distinguishing between endothelium-dependent and -independent mechanisms.
1. Tissue Preparation:
- Euthanize a rat or mouse according to approved institutional guidelines.
- Carefully dissect the thoracic aorta and place it in cold Krebs-Ringer bicarbonate solution.
- Clean the aorta of adhering fat and connective tissue.
- Cut the aorta into rings of 3-4 mm in length[11].
2. Mounting the Tissue:
- Mount the aortic rings in an organ bath containing Krebs-Ringer bicarbonate solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
- Attach one end of the ring to a fixed hook and the other to a force transducer[8].
- Apply an initial resting tension (e.g., 1-2 g) and allow the tissue to equilibrate for at least 60-90 minutes, with buffer changes every 15-20 minutes[2].
3. Viability and Endothelial Integrity Check:
- After equilibration, induce a contraction with a submaximal concentration of a contractile agonist (e.g., phenylephrine, 1 µM).
- Once the contraction has reached a stable plateau, add a known endothelium-dependent vasodilator (e.g., acetylcholine, 1 µM). A relaxation of more than 70% indicates intact endothelium[11].
- Wash the tissue and allow it to return to baseline.
4. Testing the Compound:
- Pre-constrict the aortic rings again with the same contractile agonist.
- Once a stable contraction is achieved, cumulatively add the test compound in increasing concentrations to the organ bath, allowing the response to stabilize at each concentration.
- To test for endothelium-independent relaxation, the endothelium can be mechanically removed by gently rubbing the intimal surface of the aortic ring before mounting. Alternatively, a known endothelium-independent vasodilator like sodium nitroprusside can be used as a positive control[11].
5. Data Analysis:
- Express the relaxation response as a percentage of the pre-constriction induced by the agonist.
- Construct a concentration-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
Signaling Pathways and Workflows
Endothelium-Dependent Smooth Muscle Relaxation
The endothelium plays a crucial role in regulating vascular tone by releasing various relaxing factors. A primary pathway involves the synthesis of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS).
References
- 1. Properties of spontaneous contractions and their modulation by transmural nerve stimulation in circular smooth muscle isolated from the pacemaker area in the flexure region of the guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Characteristics of histamine tachyphylaxis in canine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TAS2R activation promotes airway smooth muscle relaxation despite β(2)-adrenergic receptor tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. scialert.net [scialert.net]
Preventing Colterol hydrochloride degradation in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Colterol hydrochloride during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning a pinkish/brown color. What is happening?
A1: The discoloration of your this compound solution is a common indicator of degradation, specifically oxidation. Colterol contains a catechol moiety, which is highly susceptible to oxidation, especially when exposed to atmospheric oxygen. This process leads to the formation of colored quinone-type products, which can compromise the integrity and efficacy of your experiments.[1][2]
Q2: What are the primary factors that accelerate the degradation of this compound?
A2: Several factors can accelerate the degradation of this compound in solution:
-
pH: Alkaline conditions (pH > 7) significantly increase the rate of oxidation.[1]
-
Oxygen: The presence of dissolved atmospheric oxygen is a key driver of oxidation.[1]
-
Light: Exposure to light, particularly UV light, can promote photodegradation.[1][3]
-
Metal Ions: Trace metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation process.[1]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.[1][3]
Q3: How should I store this compound powder and its solutions to ensure stability?
A3: Proper storage is critical for maintaining the stability of this compound.
| Form | Storage Condition | Duration |
| Powder | -20°C, dry and dark | Up to 2 years |
| Solution in DMSO | 4°C | Up to 2 weeks |
| Solution in DMSO | -80°C | Up to 6 months |
| Aqueous Solution | See recommendations below | Prepare fresh for each use |
For aqueous solutions, it is highly recommended to prepare them immediately before use. If short-term storage is necessary, follow the guidelines in the troubleshooting section to minimize degradation.
Q4: Can I use a this compound solution that has already changed color?
A4: It is strongly advised not to use a discolored solution. The color change indicates that oxidative degradation has occurred, which means the concentration of the active compound is reduced, and unknown degradation products are present. This will lead to inaccurate and unreliable experimental results.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Solution discolors rapidly upon preparation. | High pH of the solvent/buffer. Presence of dissolved oxygen. Contamination with metal ions. | Use a slightly acidic buffer (pH 4-6).[1] Deoxygenate your solvent/buffer by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes before use.[1] Use high-purity, metal-free water and reagents. Consider adding a chelating agent like EDTA (0.1-1 mM) to sequester any contaminating metal ions.[4] |
| Inconsistent or lower-than-expected biological activity. | Degradation of this compound during the experiment. | Prepare fresh solutions immediately before each experiment. Protect the experimental setup from light by using amber-colored vials or wrapping them in aluminum foil.[1][5] If the experiment is lengthy, consider adding an antioxidant such as ascorbic acid (0.1-1 mM) or sodium metabisulfite (B1197395) (0.05-0.1% w/v) to the reaction mixture, ensuring it does not interfere with your assay.[1][4][6] |
| Precipitate forms in the solution over time. | Polymerization of oxidation products. | This indicates significant degradation has occurred. The solution should be discarded. Prepare a fresh solution using the preventative measures outlined above. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
This protocol describes the preparation of a this compound solution with enhanced stability for short-term use.
Materials:
-
This compound powder
-
High-purity, metal-free water
-
0.1 M Acetate (B1210297) buffer (pH 5.0)
-
Ascorbic acid
-
Inert gas (Argon or Nitrogen)
-
Amber-colored volumetric flask or a flask wrapped in aluminum foil
Procedure:
-
Prepare Stabilized Buffer: In a suitable flask, prepare the desired volume of 0.1 M acetate buffer (pH 5.0) containing 1 mM ascorbic acid.
-
Deoxygenate Buffer: Sparge the buffer with argon or nitrogen gas for at least 30 minutes to remove dissolved oxygen.[1]
-
Weigh this compound: Briefly flush a weighing boat and spatula with inert gas. Quickly weigh the required amount of this compound. Minimize exposure to air.
-
Dissolution: Under a gentle stream of inert gas, add the weighed this compound to the deoxygenated, stabilized buffer in the amber flask.
-
Mix Gently: Swirl the flask gently to dissolve the powder completely.
-
Storage: If not for immediate use, keep the solution on ice and protected from light. Use within a few hours for best results.
Protocol 2: General Handling Procedure for Experiments Involving this compound
This protocol outlines best practices for handling this compound solutions during an experiment to minimize degradation.
-
Prepare Fresh Solution: Prepare the this compound solution immediately before it is needed, following Protocol 1.
-
Inert Atmosphere Transfer: Use a gas-tight syringe to transfer the this compound solution to the reaction vessel, injecting it through a rubber septum if possible to maintain an inert atmosphere.
-
Light Protection: Ensure the entire experimental setup (e.g., cell culture plates, cuvettes) is protected from light, especially if the experiment is of a long duration.
-
Temperature Control: Perform experiments at the lowest feasible temperature to slow down potential degradation reactions.
-
Inclusion of Antioxidants: For long-duration experiments, consider the inclusion of a compatible antioxidant in the reaction mixture (e.g., ascorbic acid at a final concentration of 0.1-1 mM), after verifying it does not interfere with the experimental assay.[1][4][6]
Visualizations
Caption: Potential oxidative degradation pathway of Colterol.
Caption: Recommended workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. ijiset.com [ijiset.com]
- 5. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Colterol hydrochloride solubility problems and solutions
Technical Support Center: Colterol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the hydrochloride salt form of Colterol.[1][2] Colterol is a short-acting agonist for β-adrenergic receptors, with a higher affinity for the β2-adrenoreceptor subtype found in the lungs compared to the β1-adrenoreceptor subtype in the heart.[1][3] Its primary use in research is as a bronchodilator.[3][4] It is also the active metabolite of the prodrug Bitolterol.[5]
Q2: In which solvents is this compound soluble?
A2: this compound, being a salt, is intended to have improved aqueous solubility over its free base form.[6][7] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[8] For aqueous solutions, solubility can be influenced by the pH of the medium. While specific quantitative data is limited, it is expected to be soluble in aqueous buffers. See the data table below for a summary.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: The solid, powdered form of this compound is described as hygroscopic, meaning it can absorb moisture from the air.[5] It should be stored in a tightly sealed container at -20°C.[9] Stock solutions, particularly those made in organic solvents like DMSO, should be stored at -20°C for long-term stability (months) or at 4°C for short-term use (days to weeks).[8] It is recommended to prepare aqueous solutions fresh and not to store them for more than one day to avoid potential degradation.[10]
Q4: My this compound solution appears to have precipitated after dilution in my aqueous experimental buffer. Why did this happen?
A4: This is a common issue known as precipitation upon dilution. It typically occurs when a drug is dissolved at a high concentration in an organic solvent (like DMSO) and then diluted into an aqueous buffer where its solubility is lower.[11][12] The organic solvent is miscible with the buffer, but the drug itself may not be as soluble in the final mixed-solvent system, causing it to "crash out" of the solution as a solid precipitate.[13]
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in the chosen solvent.
-
Question: I am having difficulty dissolving the this compound powder. What steps can I take?
-
Answer:
-
Increase Mixing Energy: Ensure you are vortexing the solution vigorously. If particles remain, sonication can be an effective method to break up aggregates and enhance dissolution.
-
Gentle Warming: Briefly warming the solution to 37°C can increase the rate of dissolution. However, do not overheat or warm for extended periods, as this could degrade the compound.
-
Solvent Choice: If you are using an aqueous buffer, ensure the pH is appropriate. As a hydrochloride salt of a basic compound, this compound is generally more soluble in slightly acidic to neutral pH conditions. If solubility remains low, preparing a concentrated stock in DMSO is a reliable alternative.[8]
-
Issue 2: A precipitate forms when diluting a DMSO stock solution into an aqueous buffer.
-
Question: My compound dissolves perfectly in DMSO, but I see a precipitate forming as soon as I add it to my cell culture media or PBS. How can I prevent this?
-
Answer:
-
Lower Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your experiment. The precipitation indicates that you have exceeded the solubility limit in the final aqueous medium.
-
Modify Dilution Method: Instead of adding the stock solution directly into the full volume of buffer, add it dropwise while vortexing or stirring the buffer vigorously. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
-
Adjust Buffer pH: The pH of your final solution can significantly impact the solubility of a drug.[14] For hydrochloride salts, maintaining a neutral or slightly acidic pH can sometimes improve solubility.
-
Use a Co-solvent: While less common for in-vitro experiments, using a small, permissible amount of a water-miscible co-solvent in your final solution can sometimes maintain solubility.[14] Ensure the co-solvent is compatible with your experimental system.
-
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Concentration Notes & Recommendations |
| Dimethyl Sulfoxide (DMSO) | Soluble[8] | Recommended for preparing high-concentration stock solutions. |
| Water / Aqueous Buffers | Moderately Soluble | Solubility is pH-dependent. Prepare fresh. Avoid basic pH. |
| Ethanol | Limited Data | May require heating or sonication. Test on a small scale first. |
Note: Quantitative solubility can be system-dependent. It is recommended to perform a small-scale test to determine the solubility limit in your specific experimental buffer or media.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. Perform this step quickly to minimize moisture absorption due to its hygroscopic nature.[5]
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the solid is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes.
-
Verification: Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.[8]
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
-
Prepare Buffer: Warm your aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).
-
Calculate Volumes: Determine the volume of the DMSO stock solution required to achieve the final desired concentration. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent toxicity in cellular assays.
-
Perform Dilution: While gently vortexing or swirling the pre-warmed aqueous buffer, add the calculated volume of the DMSO stock solution drop-by-drop. This ensures rapid dispersion.
-
Final Mix: Once the stock is added, cap the tube or flask and mix thoroughly by inversion or continued gentle vortexing.
-
Immediate Use: Use the freshly prepared aqueous solution immediately for your experiment to ensure stability and prevent potential precipitation over time.
Visualizations
Signaling Pathway
Caption: β2-Adrenergic receptor signaling pathway activated by Colterol.
Experimental Workflow
Caption: Workflow for preparing a Colterol HCl stock solution.
Troubleshooting Logic
Caption: Troubleshooting logic for precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C12H20ClNO3 | CID 71314579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Colterol - Wikipedia [en.wikipedia.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjpdft.com [rjpdft.com]
- 8. medkoo.com [medkoo.com]
- 9. This compound | TRC-C215850-10MG | LGC Standards [lgcstandards.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chm.uri.edu [chm.uri.edu]
- 13. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
Off-target effects of Colterol hydrochloride in cell culture
Technical Support Center: Colterol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the hydrochloride salt form of Colterol.[1][2] It is a β-adrenergic agonist with a higher affinity for the β2-adrenoceptor than the β1-adrenoceptor.[1][3] Its primary role in respiratory disease treatment is as a bronchodilator, acting on the smooth muscle of the airway.[1][4]
Q2: What are the known off-target effects of this compound and other β2-agonists?
A2: Due to similarities between adrenergic receptor classes, β2-agonists like Colterol can have "off-target" effects by stimulating α1, α2, or β1 receptors.[4] this compound itself has been shown to have a notable affinity for the β1-adrenoceptor.[1][3] General off-target effects of β2-agonists can impact the cardiac, metabolic, and musculoskeletal systems.[4] This can manifest as tachycardia, arrhythmias, tremors, and changes in serum glucose and potassium levels.[4][5]
Q3: At what concentrations are on-target versus off-target effects typically observed for this compound?
A3: The half-maximal inhibitory concentration (IC50) of Colterol has been determined to be 147 nM for the β2-adrenoceptor (lung) and 645 nM for the β1-adrenoceptor (heart).[1][3] This suggests that at lower nanomolar concentrations, Colterol is more selective for its intended β2 target. However, as the concentration increases, the likelihood of engaging the β1 receptor and potentially other adrenergic receptors also increases.
Quantitative Data Summary
| Parameter | Receptor | Value | Source |
| IC50 | β2-adrenoceptor (lung) | 147 nM | [1][3] |
| IC50 | β1-adrenoceptor (heart) | 645 nM | [1][3] |
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected changes in cell proliferation or viability. | Off-target effects on pathways regulating cell growth or survival.[6][7] | Perform a dose-response curve to identify a therapeutic window with minimal impact on cell viability. Use a cell viability assay (e.g., MTT or trypan blue exclusion) to quantify cytotoxicity.[8][9] |
| High levels of cytotoxicity, even at low concentrations. | 1. Off-target cytotoxicity. 2. Solvent (e.g., DMSO) toxicity. 3. Incorrect concentration calculations. | 1. Conduct a detailed dose-response analysis to find a narrower, effective concentration range. Consider shortening the treatment duration.[10] 2. Ensure the final solvent concentration is non-toxic to your cell line (typically ≤ 0.1% for DMSO) and run a vehicle-only control.[10] 3. Double-check all dilution and stock solution calculations.[10] |
| Inconsistent results between experiments. | 1. Variability in cell passage number. 2. Instability of reagents. 3. Variation in cell density at the time of treatment. | 1. Use cells within a consistent and low passage number range. 2. Prepare fresh solutions of this compound for each experiment. 3. Ensure consistent cell seeding density across all experiments. |
| Observed effects do not align with β2-adrenergic signaling. | Activation of off-target receptors (e.g., β1-adrenergic receptors) or other signaling pathways.[4][11] | 1. Use selective antagonists for suspected off-target receptors to see if the unexpected effect is blocked. 2. Profile the expression of different adrenergic receptors in your cell line. 3. Perform broader signaling pathway analysis (e.g., phospho-kinase arrays) to identify unintended pathway activation. |
Experimental Protocols
Protocol 1: Determining the IC50 for Cell Viability
This protocol is a general guideline for assessing the cytotoxic effects of this compound using a cell viability assay like the MTT assay.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is also crucial to prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest Colterol concentration).
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound and the vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Off-Target GPCR Activation
This protocol provides a general workflow for investigating if this compound is activating G protein-coupled receptors (GPCRs) other than the β2-adrenergic receptor.
-
Receptor Expression Profiling: Determine which GPCRs, particularly other adrenergic receptors, are expressed in your cell line using techniques like qPCR or western blotting.
-
Functional Assays: Utilize functional assays that measure downstream signaling of different GPCR subtypes.[12]
-
cAMP Assays: For Gs or Gi-coupled receptors, measure changes in intracellular cAMP levels.
-
Calcium Flux Assays: For Gq-coupled receptors, measure changes in intracellular calcium.[13]
-
-
Selective Antagonists:
-
Pre-treat cells with a selective antagonist for the suspected off-target receptor before adding this compound.
-
If the unexpected cellular response is diminished or blocked by the antagonist, it suggests an off-target interaction.
-
-
Multiplex Assays: Consider using multiplex assay formats that allow for the parallel measurement of multiple receptor activities and pathways to efficiently identify on- and off-target effects.[14]
Visualizations
Caption: On- and off-target signaling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 27-hydroxycholesterol decreases cell proliferation in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The enhanced effect of lupeol on the destruction of gastric cancer cells by NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16-F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Variability in Colterol Hydrochloride Functional Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to minimize variability in functional assays involving Colterol hydrochloride.
Understanding this compound
Colterol is a short-acting β2-adrenoreceptor agonist.[1][2][3] It selectively binds to and activates β2-adrenergic receptors, which are G protein-coupled receptors (GPCRs), primarily found in bronchiolar smooth muscle.[4][5] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][6][7] Elevated cAMP levels result in the relaxation of bronchial smooth muscle, making Colterol an effective bronchodilator for conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][4] Colterol exhibits a higher affinity for the β2-adrenoreceptor (lung) with an IC50 of 147 nM compared to the β1-adrenoreceptor (heart) with an IC50 of 645 nM.[8][9]
Frequently Asked Questions (FAQs)
1. What are the most common functional assays for this compound?
The most common functional assays for this compound, as a β2-adrenergic receptor agonist, are designed to measure the downstream consequences of receptor activation. These primarily include:
-
cAMP Accumulation Assays: These are the most direct functional assays for Gs-coupled receptors like the β2-adrenoceptor.[10] They quantify the production of the second messenger cAMP in response to agonist stimulation.[11] Various formats are available, including competitive immunoassays, and bioluminescent reporter systems.[11][12][13]
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) linked to a promoter containing a cAMP response element (CRE).[14][15][16] Activation of the β2-adrenoceptor and subsequent increase in cAMP leads to the expression of the reporter gene, which can be quantified.[17]
-
GTPγS Binding Assays: This assay measures the binding of a non-hydrolyzable GTP analog, GTPγS, to G proteins upon receptor activation. It is a direct measure of G protein activation.[18]
2. What are the critical sources of variability in these assays?
Variability in functional assays for this compound can arise from several factors:
-
Cell Line Integrity:
-
Passage Number: High passage numbers can lead to genetic drift and altered receptor expression or signaling efficiency. It is crucial to use cells within a validated passage number range.
-
Cell Health and Viability: Unhealthy or dying cells will not respond consistently to stimuli. Always ensure high viability (>95%) before starting an experiment.
-
Endogenous Receptors: The cell line used (e.g., HEK293, CHO) may express endogenous GPCRs that could interfere with the assay.[19]
-
-
Reagent Quality and Handling:
-
Compound Potency: Ensure the purity and proper storage of this compound.
-
Serum and Media Components: Components in the cell culture media or serum can interfere with the assay.
-
Assay Buffers: The composition and pH of the assay buffer are critical for optimal cell response.
-
-
Protocol Adherence:
-
Cell Density: The number of cells seeded per well is a critical parameter that needs to be optimized.[20][21]
-
Incubation Times: Both compound stimulation and reagent incubation times must be consistent and optimized.[20]
-
Pipetting Technique: Inconsistent pipetting can lead to significant well-to-well variability.
-
3. How can I optimize my cell density for a cAMP assay?
Optimizing cell density is a crucial step to ensure a robust and reproducible assay.
-
Too high a cell density can lead to a decrease in the assay window.[20]
-
Too low a cell density may not produce a detectable cAMP signal.[20]
The recommended approach is to perform a titration of cell numbers against a fixed, maximal concentration of this compound. This will help identify the cell density that provides the best signal-to-background ratio. A common starting point for many cell lines is around 10,000 cells per well in a 96-well plate.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding, Inaccurate pipetting, Edge effects in the plate. | Use a multichannel pipette or automated liquid handler for cell seeding and reagent addition. Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity. |
| Low Signal or No Response | Inactive compound, Low receptor expression, Suboptimal assay conditions (e.g., incubation time, temperature), Cell health issues. | Verify the activity of this compound with a positive control. Use a cell line with confirmed high expression of the β2-adrenergic receptor. Optimize incubation times and temperature. Ensure cells are healthy and within the optimal passage number range. |
| High Background Signal | Basal receptor activity, Contamination of reagents, Cell stress. | Use a neutral antagonist to determine the level of constitutive activity. Ensure all reagents are fresh and free of contamination. Handle cells gently to minimize stress. |
| Inconsistent EC50 Values | Inaccurate compound dilutions, Variability in cell passage number, Inconsistent incubation times. | Prepare fresh serial dilutions of this compound for each experiment. Maintain a consistent cell passage number for all experiments. Strictly adhere to optimized incubation times. |
Experimental Protocols & Data
Protocol: cAMP Accumulation Assay (Competitive Immunoassay)
This protocol is a generalized guideline and may require optimization for specific cell lines and assay kits.
-
Cell Preparation:
-
Culture cells expressing the β2-adrenergic receptor to approximately 80% confluency.[21]
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cell suspension and resuspend the pellet in a suitable assay buffer.
-
Determine cell concentration and viability.
-
Dilute cells to the optimized density in assay buffer.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and a positive control (e.g., Isoprenaline) in assay buffer.
-
Add the compound dilutions to the wells of a 96-well or 384-well plate.
-
Add the cell suspension to the wells.
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).[12][22]
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Add the detection reagents (e.g., cAMP antibody and labeled cAMP).
-
Incubate as recommended by the manufacturer.
-
Read the plate on a suitable plate reader.
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Colterol IC50 (β2-adrenoceptor) | 147 nM[8][9] | This is a binding affinity value; functional EC50 may vary. |
| Cell Seeding Density (96-well plate) | 5,000 - 20,000 cells/well | Requires optimization for each cell line. |
| Stimulation Time | 15 - 60 minutes | Shorter times may be sufficient for initial Gs activation. |
| Phosphodiesterase (PDE) Inhibitor (e.g., IBMX) | 0.1 - 1 mM | Often included to prevent cAMP degradation and enhance signal.[20][23] |
Visualizations
Signaling Pathway
Caption: β2-Adrenergic Receptor Signaling Pathway.
Experimental Workflow
Caption: General Workflow for a cAMP Functional Assay.
Troubleshooting Logic
Caption: Troubleshooting Decision Tree for Assay Variability.
References
- 1. Colterol - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Colterol HCl - Immunomart [immunomart.com]
- 4. Bitolterol | C28H31NO5 | CID 35330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms. | Semantic Scholar [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. biocompare.com [biocompare.com]
- 12. mesoscale.com [mesoscale.com]
- 13. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 14. Bioluminescent Reporters | Reporter Gene Applications | An Introduction to Reporter Genes [promega.com]
- 15. Reporter-gene systems for the study of G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. researchgate.net [researchgate.net]
- 19. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. revvity.com [revvity.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Colterol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Colterol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary outcome of treating cells with this compound?
A1: this compound is a β-adrenergic agonist with a higher affinity for β2-adrenoceptors than β1-adrenoceptors.[1][2] The expected primary outcome of treating cells expressing β2-adrenoceptors with this compound is the activation of the Gs protein-coupled signaling pathway. This leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade typically results in smooth muscle relaxation.[1][2]
Q2: I am not observing the expected increase in cAMP levels after treating my cells with this compound. What are the possible reasons?
A2: A lack of response or a blunted cAMP response can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common causes include receptor desensitization, issues with the compound itself, or problems with the experimental setup.
Q3: The dose-response curve for this compound in my cAMP assay is shifted to the right (higher EC50) compared to literature values. What could be the cause?
A3: A rightward shift in the dose-response curve indicates a decrease in the potency of this compound. This can be due to receptor desensitization, where prolonged or repeated exposure to the agonist reduces the receptor's sensitivity. Other potential causes include degradation of the this compound stock solution or competitive antagonism from a component in your assay medium.
Q4: I am observing a lower than expected maximal response (Emax) in my experiments. Why might this be happening?
A4: A reduced maximal response can be a sign of significant receptor downregulation, where the total number of receptors on the cell surface is decreased. This is a more long-term effect of agonist exposure compared to desensitization. It could also indicate the presence of a non-competitive antagonist in your system or that the cell line has a low receptor expression level.
Q5: Are there any known off-target effects of this compound that could explain my unexpected results?
A5: Yes, this compound also has an affinity for β1-adrenoceptors, although it is lower than its affinity for β2-adrenoceptors.[1][2] If your cell line expresses β1-adrenoceptors, activation of these receptors could lead to downstream signaling events that might interfere with or mask the expected β2-mediated response. Additionally, at high concentrations, the possibility of other, less characterized off-target effects cannot be entirely ruled out.
Troubleshooting Guide
Problem 1: No or Low cAMP Response
If you are observing a diminished or absent cAMP response to this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low or no cAMP response.
Problem 2: Altered Dose-Response Curve (Shifted EC50 or Low Emax)
An altered dose-response curve can be indicative of several underlying issues. This logical diagram outlines potential causes and solutions.
Caption: Troubleshooting for altered dose-response curves.
Data Presentation
The following tables summarize key quantitative data for Colterol and provide a comparison with the well-characterized, non-selective β-agonist, Isoproterenol.
Table 1: Receptor Binding Affinity of Colterol
| Ligand | Receptor Subtype | IC50 (nM) | Species | Reference |
| Colterol | β1-adrenoceptor | 645 | Not Specified | [1][2] |
| Colterol | β2-adrenoceptor | 147 | Not Specified | [1][2] |
Table 2: Functional Potency of β-Adrenergic Agonists (Representative Data)
| Agonist | Assay | Cell Line | EC50 (nM) | Notes |
| Colterol | cAMP Production | Not Specified | Data not readily available | Potency is expected to be in the nanomolar range. |
| Isoproterenol | cAMP Production | HEK293 | ~1-10 | Potency can vary depending on cell line and assay conditions. |
Table 3: Time Course of β2-Adrenergic Receptor Desensitization (Representative Data with Isoproterenol)
| Time Point | % Desensitization (Reduction in cAMP response) | Mechanism |
| 0-5 minutes | 20-40% | Rapid phosphorylation by GRKs and PKA |
| 5-30 minutes | 40-60% | β-arrestin binding and receptor internalization |
| > 30 minutes | >60% | Receptor downregulation (degradation) |
Experimental Protocols
Protocol 1: cAMP Measurement using HTRF Assay
This protocol provides a general guideline for measuring intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Cells expressing β2-adrenoceptors
-
This compound
-
Isoproterenol (positive control)
-
Propranolol (negative control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
Assay buffer
-
White, opaque 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer containing a PDE inhibitor to a final concentration of 1,000-5,000 cells/well.
-
-
Agonist Preparation:
-
Prepare a serial dilution of this compound and controls (Isoproterenol, Propranolol) in assay buffer.
-
-
Assay:
-
Add 5 µL of cell suspension to each well of the 384-well plate.
-
Add 5 µL of the agonist dilutions or controls to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Detection:
-
Add 5 µL of cAMP-d2 solution to each well.
-
Add 5 µL of anti-cAMP cryptate solution to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Calculate the 665/620 ratio and determine the cAMP concentration based on a standard curve.
-
Protocol 2: Whole-Cell Radioligand Binding Assay
This protocol is for determining the binding affinity of this compound to β2-adrenoceptors using a whole-cell binding assay.
Materials:
-
Cells expressing β2-adrenoceptors
-
Radiolabeled antagonist (e.g., [³H]-CGP12177)
-
This compound (unlabeled competitor)
-
Propranolol (for non-specific binding)
-
Binding buffer
-
Poly-D-lysine coated 12-well plates
-
Scintillation counter and fluid
Procedure:
-
Cell Seeding:
-
Seed cells onto poly-D-lysine coated 12-well plates and grow to confluency.
-
-
Assay Preparation:
-
Prepare serial dilutions of unlabeled this compound.
-
Prepare the radiolabeled antagonist at a concentration close to its Kd.
-
-
Binding Assay:
-
Wash cells twice with ice-cold binding buffer.
-
Add binding buffer containing the radiolabeled antagonist and varying concentrations of unlabeled this compound to the wells.
-
For non-specific binding, add a high concentration of Propranolol.
-
Incubate at 4°C for 2-4 hours.
-
-
Washing and Lysis:
-
Wash the cells three times with ice-cold binding buffer to remove unbound radioligand.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
-
Quantification:
-
Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of unlabeled this compound to determine the IC50, which can be converted to a Ki value.
-
Signaling Pathways and Regulatory Mechanisms
The following diagrams illustrate the canonical β2-adrenergic receptor signaling pathway and the key mechanisms of receptor desensitization that can lead to unexpected experimental outcomes.
Caption: Canonical β2-Adrenergic Receptor Signaling Pathway.
Caption: Mechanisms of β2-Adrenergic Receptor Desensitization.
References
Validation & Comparative
In Vitro Showdown: Colterol Hydrochloride vs. Salbutamol for β2-Adrenergic Receptor Agonism
For Immediate Release
In the landscape of respiratory drug development, a thorough in vitro comparison of β2-adrenergic receptor agonists is fundamental for identifying promising candidates. This guide provides a detailed comparative analysis of colterol (B100066) hydrochloride and salbutamol (B1663637), focusing on their in vitro pharmacological profiles. The data presented herein, compiled from various scientific sources, offers researchers, scientists, and drug development professionals a comprehensive resource for evaluating these two compounds.
Executive Summary
This guide delves into the in vitro performance of colterol hydrochloride and salbutamol, two β2-adrenergic agonists. The comparison is based on their receptor binding affinity, selectivity, and functional potency in stimulating downstream signaling pathways. While direct comparative studies are limited, this guide synthesizes available data to provide a clear overview. Salbutamol's functional potency in cyclic AMP (cAMP) generation has been characterized, whereas equivalent in vitro functional data for this compound remains less defined in the reviewed literature.
Performance Comparison: Receptor Binding and Functional Potency
The interaction of a drug with its target receptor is a critical determinant of its therapeutic effect. For β2-adrenergic agonists, key in vitro parameters include binding affinity (often expressed as IC50 or Ki) and functional potency (EC50) and efficacy (Emax) in cellular assays, such as measuring the production of the second messenger cAMP.
| Parameter | This compound | Salbutamol | Reference |
| Receptor Binding Affinity | |||
| β2-Adrenoceptor (IC50) | 147 nM | Not directly compared in the same study | [1] |
| β1-Adrenoceptor (IC50) | 645 nM | Not directly compared in the same study | [1] |
| β2-Adrenoceptor (pKi) | Not Available | 5.83 | [2] |
| Receptor Selectivity | |||
| β2 vs. β1 (based on IC50) | ~4.4-fold | 29-fold | [1][3] |
| Functional Potency (cAMP Assay) | |||
| EC50 | Data not available in reviewed literature | 0.6 µM (in human airway smooth muscle cells) | [4] |
| Emax (% of Isoprenaline response) | Data not available in reviewed literature | 19% (in human airway smooth muscle cells) | [4] |
Table 1: In Vitro Pharmacological Comparison of this compound and Salbutamol.
Signaling Pathway and Experimental Workflow
The activation of the β2-adrenergic receptor by an agonist like colterol or salbutamol initiates a well-defined signaling cascade. This process, along with a typical experimental workflow for its investigation, is illustrated below.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Caption: In Vitro Comparison Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the key assays used to characterize β2-adrenergic receptor agonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki or IC50) of this compound and salbutamol for the β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes from cells expressing the target receptor (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [3H]-CGP 12177).
-
Test compounds (this compound, salbutamol).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate the production of intracellular cyclic AMP, a key second messenger in the β2-adrenergic signaling pathway.
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound and salbutamol.
Materials:
-
Intact cells expressing the target receptor (e.g., human airway smooth muscle cells, CHO, or HEK293 cells).
-
Test compounds (this compound, salbutamol).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere.
-
Pre-treatment: Cells are pre-incubated with a phosphodiesterase inhibitor.
-
Compound Addition: Varying concentrations of the test compounds are added to the cells.
-
Incubation: The cells are incubated for a specific period to allow for cAMP production.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a suitable detection kit.
-
Data Analysis: The data is plotted as a dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal response).
Conclusion
This comparative guide provides a snapshot of the in vitro pharmacological profiles of this compound and salbutamol. Based on the available data, salbutamol demonstrates higher selectivity for the β2-adrenergic receptor over the β1-receptor compared to colterol. The functional potency of salbutamol in stimulating cAMP production has been quantified, highlighting its partial agonist activity. To enable a more direct and comprehensive comparison, further in vitro studies determining the functional potency and efficacy of this compound in cAMP assays are warranted. The provided experimental protocols serve as a foundation for conducting such comparative investigations.
References
- 1. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-acting beta2-agonists: comparative pharmacology and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salbutamol delays human eosinophil apoptosis via a cAMP-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Colterol Hydrochloride and Formoterol for Respiratory Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Colterol hydrochloride and Formoterol, two beta-2 adrenergic receptor agonists investigated for their bronchodilatory effects in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This document summarizes their pharmacological profiles, supported by experimental data, and outlines the methodologies of key experiments to aid in research and development.
Mechanism of Action: Targeting the Beta-2 Adrenergic Receptor
Both Colterol and Formoterol exert their therapeutic effects by acting as agonists at beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. Activation of these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.
Upon agonist binding, the beta-2 adrenergic receptor activates adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several target proteins within the smooth muscle cell, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, resulting in bronchodilation.
Comparative Pharmacological Data
The following tables summarize the key pharmacological parameters of this compound and Formoterol based on available preclinical data.
Table 1: Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (nM) | pKi | Reference |
| This compound | β1-adrenoceptor | 645 (IC50) | - | [1][2] |
| β2-adrenoceptor | 147 (IC50) | - | [1][2] | |
| Formoterol | β1-adrenoceptor | ~776 | 6.11 ± 0.05 | [3] |
| β2-adrenoceptor | ~2.34 | 8.63 ± 0.02 | [3] | |
| β1-adrenoceptor | ~562 | 6.25 ± 0.06 | [1] | |
| β2-adrenoceptor | ~6.31 | 8.2 ± 0.09 | [1] |
Note: Ki values for Formoterol were calculated from the provided log KD and pKi values. The data for this compound is presented as IC50 values.
Table 2: In Vitro Functional Potency
| Compound | Assay | Parameter | Value | Reference |
| Formoterol | cAMP Accumulation | pEC50 | 9.61 ± 0.12 | [2] |
| Guinea Pig Tracheal Relaxation (histamine-contracted) | pD2 | 8.9 ± 0.03 | [1] |
No direct EC50 or pEC50 data for this compound in functional assays was identified in the reviewed literature.
Experimental Protocols
The following sections provide an overview of the methodologies used to obtain the comparative data presented.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for a specific receptor.
References
A Comparative Analysis of β2-Adrenoreceptor Agonists: Performance and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various β2-adrenoreceptor agonists, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these compounds, facilitating informed decisions in research and development. The guide delves into key performance indicators such as binding affinity, potency, and efficacy, and provides detailed methodologies for the foundational experiments used to determine these parameters.
Performance Comparison of β2-Adrenoreceptor Agonists
The selection of a suitable β2-adrenoreceptor agonist is critical in both therapeutic applications and preclinical research. Factors such as potency (EC50), maximal effect (Emax), and binding affinity (Ki) are key determinants of a compound's pharmacological profile. The following table summarizes these quantitative parameters for several commonly studied β2-adrenoreceptor agonists.
| Agonist | Potency (EC50) | Efficacy (Emax) | Binding Affinity (Ki) |
| Isoprenaline | 0.09 µM (in human small airways)[1] | 100% (Reference Agonist)[2] | - |
| Formoterol | 1.3 nM (in human small airways)[1] | 90% of Isoprenaline[2] | - |
| Salmeterol (B1361061) | 8.6 nM (in human small airways)[1] | 38% of Isoprenaline[2] | - |
| Salbutamol | 0.20 µM (in human small airways)[1] | 47% of Isoprenaline[2] | - |
| Indacaterol | - | 73% of Isoprenaline[2] | - |
Note: The presented data is a synthesis from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. Emax values are relative to the maximal effect of the full agonist Isoprenaline.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these agonists, the following diagrams illustrate the primary signaling pathway of the β2-adrenoreceptor and a typical experimental workflow for agonist comparison.
Caption: Canonical signaling pathway of the β2-adrenoreceptor upon agonist binding.
Caption: A typical experimental workflow for the comparative assessment of β2-adrenoreceptor agonists.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for generating reproducible and comparable data. Below are methodologies for two key assays used in the characterization of β2-adrenoreceptor agonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the β2-adrenoreceptor. It typically involves the use of a radiolabeled ligand that binds to the receptor, and the displacement of this radioligand by the test compound is measured.
Materials:
-
Cell membranes prepared from cells expressing the human β2-adrenoreceptor (e.g., CHO-K1 cells).
-
Radioligand: [3H]-CGP 12177.
-
Non-specific binding control: Propranolol.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored at -80°C. Protein concentration is determined using a standard assay (e.g., BCA).[3]
-
Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.[3]
-
Incubation: To each well, add 150 µL of the membrane preparation (containing 3-20 µg of protein), 50 µL of the competing test compound at various concentrations, and 50 µL of the radioligand solution.[3]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[3]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. This separates the bound from the free radioligand.[3]
-
Washing: Wash the filters four times with ice-cold wash buffer to remove any non-specifically bound radioligand.[3]
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[3]
-
Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor like propranolol) from total binding. The IC50 values are calculated by fitting the data to a non-linear regression curve. Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.[3]
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β2-adrenoreceptor signaling pathway. This is used to determine the potency (EC50) and efficacy (Emax) of the agonist.
Materials:
-
CHO-K1 cells stably expressing the human β2-adrenoreceptor.
-
Cell culture medium (e.g., MEM supplemented with 10% FBS and 2 mM glutamine).
-
Stimulation Buffer: HBSS containing 5 mM HEPES (pH 7.4), 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., AlphaScreen or HTRF-based).
-
384-well white opaque plates.
Procedure:
-
Cell Culture and Plating: Culture the cells and seed them into 384-well plates at a density of approximately 3000 cells per well. Allow the cells to adhere overnight.[4]
-
Cell Stimulation:
-
For Gs-coupled receptors, remove the culture medium and add the test agonist at various concentrations in stimulation buffer.
-
For Gi-coupled receptors, cells are typically pre-stimulated with forskolin (B1673556) to induce cAMP production before the addition of the test agonist.[5]
-
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit. This often involves a competitive immunoassay format where endogenous cAMP competes with a labeled cAMP tracer.[4][5]
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw assay signal for the test compounds to cAMP concentrations using the standard curve. Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[4]
References
- 1. Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β2-adrenoceptor agonists: current and future direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
Validating Colterol Hydrochloride Efficacy: A Comparative Guide for Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Colterol hydrochloride's efficacy in established preclinical models of bronchodilation. Colterol, the active metabolite of the prodrug bitolterol (B1667532) mesylate, is a short-acting β2-adrenoceptor agonist designed to induce relaxation of airway smooth muscle.[1][2] This document summarizes its performance in key in vitro and in vivo assays and presents a comparison with other well-established β2-adrenergic agonists.
Mechanism of Action: β2-Adrenergic Receptor Signaling
This compound exerts its therapeutic effect by acting as an agonist at β2-adrenergic receptors, which are abundantly expressed on the smooth muscle cells of the airways. Activation of these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.
Upon binding of an agonist like colterol, the β2-adrenoceptor couples to a stimulatory G-protein (Gs). This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several target proteins, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This ultimately results in the relaxation of the airway smooth muscle and bronchodilation.[3][4]
In Vitro Efficacy: Isolated Guinea Pig Tracheal Ring Assay
The isolated guinea pig tracheal ring assay is a standard in vitro model for assessing the relaxant properties of bronchodilators. In this assay, tracheal tissue is removed, cut into rings, and suspended in an organ bath. The rings are contracted with an agent like histamine (B1213489) or a muscarinic agonist such as carbachol (B1668302), and the ability of the test compound to induce relaxation is measured.
| Compound | pD2 (mean ± SEM) |
| Salbutamol | 7.50 ± 0.01[1] |
| Formoterol | 10.52 ± 0.04[1] |
| Isoprenaline | 7.60 ± 0.01[1] |
| Salmeterol (B1361061) | 7.4 (pKA)[5] |
Note: Data for salmeterol is presented as pKA, which is an estimate of its affinity.[5]
Experimental Protocol: Isolated Guinea Pig Tracheal Ring Assay
1. Tissue Preparation:
-
Male Hartley guinea pigs are euthanized by a humane method.
-
The trachea is carefully dissected and placed in cold Krebs-Henseleit solution.
-
The trachea is cleaned of adhering connective tissue and cut into rings, each 2-3 cartilages in width.
2. Mounting:
-
Tracheal rings are suspended in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
The rings are connected to an isometric force transducer to record changes in tension.
-
An initial tension of 1g is applied, and the tissues are allowed to equilibrate for at least 60 minutes, with the buffer being changed every 15 minutes.
3. Contraction and Relaxation:
-
The tracheal rings are pre-contracted with a submaximal concentration of histamine (e.g., 10 µM) or carbachol to induce a stable contractile tone.
-
Once a stable plateau is reached, cumulative concentrations of the test compound (e.g., this compound) or a reference bronchodilator are added to the bath.
-
The relaxation response is recorded as a percentage of the pre-contracted tone.
4. Data Analysis:
-
Concentration-response curves are plotted, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) is determined.
-
The pD2 value (-log EC50) is calculated to represent the potency of the compound.
In Vivo Efficacy: Histamine-Induced Bronchoconstriction in Guinea Pigs
This in vivo model assesses the ability of a bronchodilator to protect against a bronchoconstrictor challenge in a whole animal. Guinea pigs are exposed to an aerosolized bronchoconstricting agent, such as histamine or methacholine, and the resulting airway obstruction is measured. The efficacy of the test compound is determined by its ability to prevent or reverse this bronchoconstriction.
While specific in vivo preclinical data for Colterol in this model is limited, studies on its prodrug, bitolterol, have shown it to be an effective bronchodilator in animal models.[2] For comparison, the table below shows the protective effects of other β2-agonists against histamine-induced bronchoconstriction.
| Compound | Model | Endpoint | Result |
| Salbutamol | Histamine-induced bronchoconstriction in guinea pigs | Inhibition of bronchoconstriction | Effective in preventing histamine-induced airway obstruction. |
| Formoterol | Histamine-induced bronchoconstriction in guinea pigs | Inhibition of bronchoconstriction | Potent and long-acting protection against histamine challenge. |
Experimental Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs
1. Animal Preparation:
-
Conscious guinea pigs are placed in a whole-body plethysmograph to monitor respiratory parameters.
-
Baseline respiratory measurements are recorded.
2. Drug Administration:
-
The test compound (e.g., this compound) or vehicle is administered to the animals, typically via inhalation or intraperitoneal injection, at a predetermined time before the bronchoconstrictor challenge.
3. Bronchoconstrictor Challenge:
-
The animals are exposed to an aerosol of histamine dihydrochloride (B599025) (e.g., 0.1% w/v) for a fixed period.
-
Respiratory parameters, such as airway resistance and dynamic lung compliance, are continuously monitored during and after the challenge.
4. Data Analysis:
-
The protective effect of the test compound is calculated as the percentage inhibition of the histamine-induced increase in airway resistance or decrease in lung compliance compared to the vehicle-treated group.
-
Dose-response curves can be generated to determine the ED50 of the test compound.
Conclusion
This compound, as a β2-adrenoceptor agonist, is expected to demonstrate significant efficacy in standard preclinical models of bronchodilation. While direct comparative preclinical data for Colterol is not extensively published, the provided protocols for the isolated guinea pig tracheal ring assay and the in vivo histamine-induced bronchoconstriction model serve as a robust framework for its evaluation. The comparative data for other well-known β2-agonists offer a benchmark for assessing the potency and efficacy of this compound in these models. Further studies generating head-to-head comparative data would be invaluable for precisely positioning Colterol within the landscape of available bronchodilator therapies.
References
- 1. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bitolterol. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cAMP regulation of airway smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimation of the efficacy and affinity of the beta 2-adrenoceptor agonist salmeterol in guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
Colterol Hydrochloride vs. Isoproterenol: A Comparative Analysis of Beta-Adrenergic Receptor Agonist Potency
In the landscape of beta-adrenergic receptor agonists, both colterol (B100066) hydrochloride and isoproterenol (B85558) are recognized for their ability to stimulate beta-adrenergic receptors, leading to a cascade of intracellular signaling events. While isoproterenol is a well-established non-selective beta-agonist, colterol (also known as N-tert-butylnorepinephrine) demonstrates a degree of selectivity for the β2-adrenoceptor. This guide provides a detailed comparison of their potency, supported by available experimental data, to assist researchers and drug development professionals in their understanding of these compounds.
Quantitative Comparison of Potency
The potency of a beta-adrenergic agonist can be assessed in two primary ways: its binding affinity to the receptor (often expressed as the half-maximal inhibitory concentration, IC50, in competition binding assays) and its functional potency in eliciting a cellular response, such as the activation of adenylyl cyclase (measured as the half-maximal effective concentration, EC50).
| Compound | Receptor Subtype | Binding Affinity (IC50) | Functional Potency (EC50) |
| Colterol Hydrochloride | β1-adrenoceptor | 645 nM[1] | Data not available |
| β2-adrenoceptor | 147 nM[1] | Data not available | |
| Isoproterenol | Non-selective β | Data not available | ~2.63 nM (pEC50 = 8.58) in U937 promonocytes (cAMP accumulation)[2] |
| Non-selective β | Data not available | 80 nM in human airway smooth muscle cells (cAMP formation)[3] |
Note: Direct comparison of potency is challenging due to the lack of studies conducting head-to-head comparisons under identical experimental conditions. The provided data is collated from different studies and should be interpreted with this limitation in mind.
Signaling Pathway and Experimental Workflow
Both colterol and isoproterenol exert their effects through the canonical beta-adrenergic signaling pathway. Upon binding to the receptor, they induce a conformational change that activates the associated heterotrimeric Gs protein. This leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA) and initiating downstream cellular responses.
References
A Head-to-Head Comparison of Colterol Hydrochloride and Other Bronchodilators for In-Depth Research and Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Experimental Data
In the landscape of respiratory therapeutics, the quest for potent and selective bronchodilators remains a cornerstone of drug development. This guide provides a detailed head-to-head comparison of Colterol hydrochloride, a short-acting β2-adrenoreceptor agonist, with other prominent bronchodilators, including short-acting beta-agonists (SABAs) like Salbutamol and long-acting beta-agonists (LABAs) such as Salmeterol (B1361061) and Formoterol. This analysis is supported by available experimental data, detailed methodologies of key experiments, and visualizations of relevant biological pathways and workflows to aid in research and development efforts.
Mechanism of Action: A Shared Pathway to Bronchodilation
Colterol, like other beta-2 adrenergic agonists, exerts its therapeutic effect by stimulating β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the bronchial passages.[1][2] This interaction initiates a signaling cascade that leads to the relaxation of these muscles, resulting in bronchodilation and increased airflow.
The binding of a β2-agonist to its receptor activates the Gs alpha subunit of a G protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle.
Figure 1: Simplified signaling pathway of β2-adrenergic receptor agonists in airway smooth muscle cells.
Quantitative Comparison of Bronchodilator Performance
The following tables summarize key performance metrics for this compound and other selected bronchodilators based on available preclinical and clinical data. It is important to note that direct head-to-head comparative studies for all parameters are limited, and data are compiled from various sources.
Table 1: Receptor Binding Affinity and In Vitro Potency
| Bronchodilator | Receptor | IC50 (nM) | Notes |
| Colterol | β1-adrenoceptor | 645[3][4][5] | Lower affinity for β1 receptors suggests higher selectivity for β2 receptors. |
| β2-adrenoceptor | 147 [3][4][5] | ||
| Salbutamol | β2-adrenoceptor | - | Data from a single comparative study providing a direct EC50 value against Colterol is not readily available. |
| Salmeterol | β2-adrenoceptor | - | Data from a single comparative study providing a direct EC50 value against Colterol is not readily available. |
| Formoterol | β2-adrenoceptor | - | Data from a single comparative study providing a direct EC50 value against Colterol is not readily available. |
IC50 (half maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value generally suggests a higher binding affinity.
Table 2: Clinical Efficacy and Pharmacodynamics
| Bronchodilator | Onset of Action | Duration of Action | Primary Clinical Endpoint |
| Colterol (via Bitolterol) | ~5 minutes[6] | Up to 8 hours[6][7] | Significant improvement in FEV1[6] |
| Salbutamol (Albuterol) | < 5 minutes | 4-6 hours | Rapid improvement in FEV1 |
| Salmeterol | Slower onset (~20 minutes) | ~12 hours | Long-term improvement in FEV1 and symptom control |
| Formoterol | Rapid onset (~2-3 minutes)[1] | ~12 hours[1] | Rapid and long-lasting improvement in FEV1 |
FEV1 (Forced Expiratory Volume in 1 second) is a measure of the maximum amount of air that can be forcefully exhaled in one second and is a key indicator of lung function.
Detailed Experimental Protocols
To facilitate the replication and validation of findings, this section outlines the methodologies for key experiments used to characterize and compare bronchodilators.
In Vitro Bronchodilator Activity: Isolated Guinea Pig Trachea Assay
This ex vivo model is a standard method for assessing the direct relaxant effect of compounds on airway smooth muscle.
Figure 2: Experimental workflow for the isolated guinea pig trachea assay.
Protocol:
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit solution). The trachea is then cut into rings or strips.
-
Mounting: The tracheal preparation is mounted in an organ bath containing the physiological solution, maintained at 37°C, and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2). One end of the tissue is fixed, and the other is connected to a force transducer to measure isometric tension.
-
Equilibration: The tissue is allowed to equilibrate for a period under a set resting tension.
-
Contraction: A contractile agent, such as histamine or methacholine, is added to the organ bath to induce a sustained contraction of the tracheal smooth muscle.
-
Drug Administration: Once a stable contraction is achieved, the test bronchodilator (e.g., this compound) is added to the bath in a cumulative manner, with increasing concentrations.
-
Measurement: The relaxation of the tracheal muscle is recorded as a decrease in isometric tension.
-
Data Analysis: A dose-response curve is constructed by plotting the percentage of relaxation against the logarithm of the drug concentration. The EC50 value (the concentration of the drug that produces 50% of the maximal relaxation) is then calculated to determine the potency of the bronchodilator.
Cellular Functional Assay: cAMP Accumulation Assay
This in vitro assay measures the ability of a β2-agonist to stimulate the production of the second messenger, cAMP, in a cellular context.
Protocol:
-
Cell Culture: A suitable cell line expressing β2-adrenergic receptors (e.g., human airway smooth muscle cells or a recombinant cell line) is cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Assay Conditions: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent the degradation of cAMP).
-
Agonist Stimulation: The cells are then treated with varying concentrations of the β2-agonist (e.g., this compound) for a defined period.
-
Cell Lysis and cAMP Measurement: After stimulation, the cells are lysed, and the intracellular cAMP levels are quantified using a commercially available cAMP assay kit (e.g., ELISA, HTRF).
-
Data Analysis: A dose-response curve is generated by plotting the measured cAMP levels against the logarithm of the agonist concentration. The EC50 value is determined to quantify the potency of the compound in stimulating cAMP production.
Clinical Efficacy Assessment: Measurement of Forced Expiratory Volume in 1 Second (FEV1)
In clinical trials, the efficacy of a bronchodilator is primarily assessed by its effect on lung function, with FEV1 being a key parameter.
Figure 3: A simplified workflow for a clinical trial assessing bronchodilator efficacy through FEV1 measurements.
Experimental Design (Example):
A typical clinical trial to compare bronchodilators would be a randomized, double-blind, placebo-controlled, crossover study.
-
Patient Population: A cohort of patients with a diagnosis of asthma or chronic obstructive pulmonary disease (COPD) is recruited.
-
Baseline Measurement: Before drug administration, a baseline FEV1 is established for each patient using spirometry.
-
Randomization and Blinding: Patients are randomly assigned to receive one of the study drugs (e.g., this compound, Salbutamol, or placebo) via a standardized delivery device (e.g., a metered-dose inhaler or nebulizer). Both the patient and the investigator are blinded to the treatment administered.
-
Post-Dose Measurements: FEV1 is measured at multiple time points after drug administration (e.g., 5, 15, 30 minutes, and then hourly for up to 8-12 hours) to assess the onset of action, peak effect, and duration of bronchodilation.
-
Crossover: After a washout period, patients "cross over" to receive the other treatments in a randomized order.
-
Data Analysis: The change in FEV1 from baseline is calculated for each treatment at each time point. Statistical analysis is used to compare the efficacy of the different bronchodilators.
Conclusion
This compound demonstrates the characteristic profile of a short-acting β2-adrenergic agonist, with a rapid onset and a duration of action of up to 8 hours, as evidenced by studies on its active form delivered via the prodrug bitolterol (B1667532).[6][7] Its in vitro receptor binding profile suggests a good selectivity for the β2-adrenoceptor.[3][4][5]
When compared to other bronchodilators, Colterol's (via bitolterol) duration of action appears to be longer than the SABA salbutamol. The long-acting β2-agonists, salmeterol and formoterol, offer a significantly longer duration of action (approximately 12 hours), making them suitable for maintenance therapy. Formoterol has the additional advantage of a rapid onset of action, similar to SABAs.[1]
The provided experimental protocols for in vitro and in vivo studies offer a framework for further comparative research. Direct, head-to-head preclinical and clinical studies comparing this compound with a wider range of modern bronchodilators, particularly focusing on generating comparative EC50 values for bronchodilator potency, would be invaluable for a more definitive positioning of Colterol in the therapeutic landscape.
References
- 1. Bitolterol | C28H31NO5 | CID 35330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Colterol - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Dose-response study of nebulized bitolterol mesylate solution in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bitolterol. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of Colterol Hydrochloride for β2 Adrenergic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of Colterol hydrochloride for the β2 adrenergic receptor (β2-AR). Through a detailed comparison with other prominent β2-AR agonists, this document offers valuable insights supported by experimental data to aid in research and development.
Executive Summary
This compound demonstrates a preferential binding affinity for the β2 adrenergic receptor over the β1 subtype, a critical characteristic for therapeutic agents targeting respiratory conditions while minimizing cardiovascular side effects. This selectivity is established through rigorous in vitro experimental assays, primarily radioligand binding and functional assays measuring cyclic adenosine (B11128) monophosphate (cAMP) accumulation. This guide presents a comparative analysis of Colterol's selectivity against commonly used β2-AR agonists, outlines the detailed experimental protocols for these assessments, and visualizes the underlying signaling pathways.
Comparative Selectivity of β-Adrenergic Agonists
The selectivity of a β-adrenergic agonist is a crucial determinant of its therapeutic index. A higher selectivity for the β2-AR, predominantly found in bronchial smooth muscle, over the β1-AR, primarily located in the heart, is desirable to achieve bronchodilation without cardiac stimulation. The selectivity is often expressed as a ratio of the binding affinities (Ki) or the half-maximal inhibitory concentrations (IC50) for the β1 and β2 receptors.
Table 1: Comparative Binding Affinity of β-Adrenergic Agonists
| Compound | β1-AR IC50 (nM) | β2-AR IC50 (nM) | Selectivity Ratio (β1/β2) |
| Colterol | 645 | 147 | 4.4 |
| Salbutamol | - | - | 29-fold β2 selective over β1[1] |
| Formoterol | - | - | Higher β2 selectivity than salbutamol[2] |
| Salmeterol | - | - | 2818-fold β2 selective over β1[1] |
| Isoprenaline | - | - | Non-selective |
Table 2: Comparative Functional Potency of β2-Adrenergic Agonists
| Compound | Onset of Action | Duration of Action | Intrinsic Efficacy |
| Colterol | Similar to Salbutamol and Formoterol | Longer than Formoterol and Salmeterol | - |
| Salbutamol | Rapid | Short (4-6 hours) | Partial Agonist |
| Formoterol | Rapid | Long (12 hours) | Full Agonist[3] |
| Salmeterol | Slower | Long (12 hours) | Partial Agonist[3] |
Experimental Protocols
The determination of a compound's selectivity for β-adrenergic receptor subtypes relies on standardized and validated in vitro assays. The two primary methods employed are radioligand binding assays and functional assays measuring second messenger accumulation.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor subtype.
Objective: To determine the binding affinity (Ki or IC50) of this compound and other agonists for β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human β1- or β2-adrenergic receptors (e.g., CHO cells).
-
Radioligand: [3H]-CGP 12177, a hydrophilic β-adrenergic antagonist.[4][5]
-
Test compounds: this compound, Salbutamol, Formoterol, etc.
-
Non-specific binding control: Propranolol (a non-selective β-antagonist).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized. The cell membranes are then isolated through centrifugation.
-
Incubation: A fixed concentration of the radioligand ([3H]-CGP 12177) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow of a functional cAMP accumulation assay.
β2-Adrenergic Receptor Signaling Pathway
Activation of the β2-adrenergic receptor by an agonist like Colterol initiates a cascade of intracellular events. Understanding this pathway is fundamental to interpreting the results of functional assays and appreciating the mechanism of action of these drugs.
Canonical Gs-Protein Coupled Pathway
Caption: The canonical β2-adrenergic receptor signaling pathway.
Conclusion
The available data indicates that this compound is a β2-selective adrenergic agonist, albeit with a lower selectivity ratio compared to some long-acting β2-agonists like salmeterol. Its pharmacological profile, characterized by a rapid onset and long duration of action, makes it an interesting compound for further investigation. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of Colterol and other β2-AR agonists in a research and drug development setting. A thorough understanding of the β2-adrenergic signaling pathway is essential for interpreting these experimental outcomes and for the rational design of novel therapeutic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Formoterol fumarate, a new beta 2-adrenoceptor agonist. Acute studies of selectivity and duration of effect after inhaled and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological similarities and differences between beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]CGP-12177, a beta-adrenergic ligand suitable for measuring cell surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy and Signal Transduction of Colterol Hydrochloride: A Guide for Researchers
This guide provides a comparative analysis of Colterol hydrochloride and other prominent beta-2 adrenergic agonists, focusing on their receptor affinity, mechanism of action, and potential clinical implications. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in experimental design and therapeutic application.
Comparative Receptor Affinity
This compound demonstrates a notable affinity for both β1 and β2-adrenergic receptors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison with other beta-2 adrenergic agonists where data is available. Lower IC50 values indicate higher binding affinity.
| Compound | β1-adrenoreceptor IC50 (nM) | β2-adrenoreceptor IC50 (nM) | Reference |
| Colterol | 645 | 147 | [1][2] |
| Salbutamol (B1663637) | - | - | - |
| Terbutaline | - | - | - |
| Formoterol | - | - | - |
| Salmeterol | - | - | - |
Note: Specific IC50 values for Salbutamol, Terbutaline, Formoterol, and Salmeterol were not available in the provided search results. These compounds are included for contextual comparison of their clinical effects.
Mechanism of Action and Signaling Pathway
This compound, like other beta-2 adrenergic agonists, exerts its effects primarily through the stimulation of β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways.[3] This interaction triggers a signaling cascade that leads to bronchodilation.
The binding of a β2-agonist to its receptor initiates a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle.
Recent research has also highlighted the role of β-arrestin in the signaling pathway of β2-adrenergic receptors.[5][6] Following receptor activation and G protein-coupled receptor kinase (GRK)-mediated phosphorylation, β-arrestin can bind to the receptor. This binding can lead to receptor desensitization and internalization, but also initiate G protein-independent signaling cascades, such as the activation of the ERK 1/2 pathway.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. atsjournals.org [atsjournals.org]
- 4. Different mechanisms of action of beta2-adrenergic receptor agonists: a comparison of reproterol, fenoterol and salbutamol on monocyte cyclic-AMP and leukotriene B4 production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenoterol, a beta(2)-adrenoceptor agonist, inhibits LPS-induced membrane-bound CD14, TLR4/CD14 complex, and inflammatory cytokines production through beta-arrestin-2 in THP-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Colterol Hydrochloride Against Current Asthma Therapies: A Comparative Guide
This guide provides an objective comparison of Colterol hydrochloride, a short-acting β2-adrenergic receptor agonist (SABA), with current standard-of-care therapies for asthma. The content is intended for researchers, scientists, and drug development professionals, offering a detailed look at comparative efficacy and safety data, supported by experimental protocols and pathway visualizations.
Colterol is the active metabolite of the prodrug Bitolterol mesylate, which was developed as a bronchodilator for asthma and COPD.[1][2] While Bitolterol was withdrawn from the market in 2001, an analysis of its performance relative to other agents provides valuable insights into the pharmacology of β2-agonists.[1]
Current asthma management guidelines from the Global Initiative for Asthma (GINA) and the National Heart, Lung, and Blood Institute (NHLBI) have shifted away from SABA monotherapy.[3][4] The preferred approach for persistent asthma involves the use of daily inhaled corticosteroids (ICS) as a controller therapy, often in combination with long-acting β2-agonists (LABAs).[3][5][6] For rescue, an as-needed low-dose ICS-formoterol combination is now preferred to reduce the risk of severe exacerbations.[4][5]
Mechanism of Action: β2-Adrenergic Signaling
This compound exerts its bronchodilatory effect by selectively agonizing the β2-adrenergic receptors located on the smooth muscle cells of the airways.[1][7] This binding event initiates a G-protein-mediated signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates key intracellular proteins, resulting in the sequestration of calcium ions and the inhibition of myosin light-chain kinase. This process ultimately leads to the relaxation of bronchial smooth muscle and subsequent bronchodilation.[1][8]
References
- 1. Bitolterol | C28H31NO5 | CID 35330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bitolterol mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Update on Asthma Management Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accp.com [accp.com]
- 6. droracle.ai [droracle.ai]
- 7. medchemexpress.com [medchemexpress.com]
- 8. youtube.com [youtube.com]
Safety Operating Guide
Personal protective equipment for handling Colterol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety and logistical information for the handling and disposal of Colterol hydrochloride. The following procedural guidance is designed to ensure the safety of laboratory personnel and maintain compliance with regulatory standards.
Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. The information presented here is compiled from general guidelines for handling hazardous drugs and data from similar compounds.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department and conduct a thorough risk assessment before commencing any work with this substance.
Immediate Safety Information: Hazard Profile
This compound is classified as a hazardous substance with the potential to cause severe skin burns, serious eye damage, and allergic skin reactions.[1] There is also evidence to suggest that prolonged or repeated exposure may lead to organ damage.[1]
| Hazard Classification | Associated Risks |
| Skin Corrosion/Irritation | Causes severe skin burns and potential allergic reactions.[1] |
| Eye Damage/Irritation | Causes serious eye damage.[1] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[1] |
Operational Plan: From Receipt to Disposal
This step-by-step operational plan outlines the necessary precautions for the entire lifecycle of this compound within a laboratory setting.
1. Receiving and Storage:
-
Upon arrival, visually inspect the shipping container for any signs of damage or leakage.
-
During inspection, wear appropriate Personal Protective Equipment (PPE), including, at a minimum, a lab coat and chemical-resistant gloves.
-
Store this compound in a cool, dry, well-ventilated, and secure area away from incompatible materials.[1]
-
The storage location must be clearly marked with appropriate hazard warnings and be accessible only to authorized personnel.
2. Engineering Controls:
-
All manipulations of solid this compound that could generate dust or aerosols must be performed within a certified chemical fume hood or a powder containment hood (ventilated balance enclosure).
-
Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.
3. Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to minimize exposure:
-
Gloves: Wear two pairs of chemotherapy-rated nitrile gloves.
-
Gown: A disposable, fluid-resistant gown is required.
-
Eye and Face Protection: Use chemical splash goggles in combination with a face shield.
-
Respiratory Protection: In situations where there is a potential for aerosolization and the work cannot be performed in a containment device, a NIOSH-approved respirator (e.g., N95 or higher) must be used.
4. Safe Handling and Preparation:
-
Ensure all required PPE is correctly donned before handling the compound.
-
When weighing the substance, use dedicated equipment (e.g., spatulas, weigh boats).
-
During the preparation of solutions, add the solid material to the solvent slowly to prevent splashing.
-
Thoroughly decontaminate all work surfaces and equipment immediately after use.
5. Spill Management:
-
In the event of a spill, immediately evacuate and secure the affected area.
-
Before attempting cleanup, don the appropriate level of PPE, including respiratory protection.
-
For minor spills, use absorbent materials to contain the substance. For larger spills, adhere to your institution's established spill response protocol.
-
All materials used for spill cleanup must be collected in a clearly labeled, sealed container for hazardous waste.
6. Disposal Protocol:
-
All waste materials contaminated with this compound, including empty vials, used PPE, and spill cleanup debris, are to be treated as hazardous waste.
-
Under no circumstances should this compound or its waste be disposed of in standard trash or down the drain.[2]
-
Arrange for the disposal of hazardous waste through a licensed and certified professional waste management service.[3]
-
All disposal activities must be in strict compliance with all applicable federal, state, and local regulations.[4][5]
Visualized Workflows and Relationships
Caption: Operational Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
